Thiazole, 5-ethyl-4-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
14229-94-8 |
|---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
LNGMWMFCNKYANI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-ethyl-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the most prominent synthetic pathway for 5-ethyl-4-phenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The core of this synthesis is the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. This document outlines the necessary starting materials, a detailed experimental protocol, and representative characterization data from closely related compounds to guide researchers in the successful synthesis and identification of the target molecule.
Overview of the Synthetic Pathway
The synthesis of 5-ethyl-4-phenylthiazole is achieved through a two-step process, beginning with the preparation of the α-haloketone precursor, followed by the Hantzsch thiazole synthesis.
Step 1: Synthesis of 1-bromo-1-phenylbutan-2-one
The initial step involves the α-bromination of 1-phenylbutan-2-one. This reaction introduces the halogen atom required for the subsequent cyclization reaction.
Step 2: Hantzsch Thiazole Synthesis of 5-ethyl-4-phenylthiazole
The core of the synthesis is the reaction between the α-haloketone (1-bromo-1-phenylbutan-2-one) and a thioamide (thioacetamide). This reaction proceeds via a condensation and cyclization mechanism to form the desired 5-ethyl-4-phenylthiazole.[1]
Below is a DOT script representation of the overall synthesis pathway.
References
An In-depth Technical Guide to the Spectroscopic Data of 5-ethyl-4-phenylthiazole
Predicted Spectroscopic Data
The predicted spectroscopic data for 5-ethyl-4-phenylthiazole is summarized in the following tables. These predictions are derived from the analysis of 4-phenylthiazole and the expected influence of a 5-ethyl substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data for 5-ethyl-4-phenylthiazole
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) in Hz |
| ~8.9 | s | 1H | H-2 (thiazole ring) | - |
| ~7.9-8.0 | m | 2H | ortho-H (phenyl ring) | - |
| ~7.3-7.5 | m | 3H | meta- and para-H (phenyl ring) | - |
| ~2.8 | q | 2H | -CH₂- (ethyl group) | ~7.5 |
| ~1.3 | t | 3H | -CH₃ (ethyl group) | ~7.5 |
Rationale for Prediction: The chemical shifts for the phenyl and thiazole ring protons are based on the known spectrum of 4-phenylthiazole. The addition of an ethyl group at the 5-position is expected to cause a slight upfield shift of the H-2 proton due to its electron-donating nature. The ethyl group itself is expected to show a quartet for the methylene protons coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons, in the typical aliphatic region.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-ethyl-4-phenylthiazole
| Chemical Shift (δ) ppm | Assignment |
| ~153 | C-2 (thiazole ring) |
| ~150 | C-4 (thiazole ring) |
| ~135 | C-5 (thiazole ring) |
| ~134 | C-ipso (phenyl ring) |
| ~129 | C-para (phenyl ring) |
| ~128.5 | C-meta (phenyl ring) |
| ~126 | C-ortho (phenyl ring) |
| ~22 | -CH₂- (ethyl group) |
| ~15 | -CH₃ (ethyl group) |
Rationale for Prediction: The chemical shifts for the phenyl and thiazole ring carbons are based on data for 4-phenylthiazole. The ethyl group at C-5 will introduce two new signals in the aliphatic region. The attachment of the ethyl group is also predicted to shift the C-5 carbon signal significantly.
Table 3: Predicted Infrared (IR) Spectroscopic Data for 5-ethyl-4-phenylthiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic and thiazole rings) |
| ~1450 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Rationale for Prediction: The IR spectrum is expected to show characteristic peaks for the aromatic C-H and C=C bonds of the phenyl group, and the C=N bond of the thiazole ring. The addition of the ethyl group will introduce aliphatic C-H stretching and bending vibrations.
Table 4: Predicted Mass Spectrometry (MS) Data for 5-ethyl-4-phenylthiazole
| m/z | Relative Intensity (%) | Assignment |
| 189 | High | [M]⁺ (Molecular Ion) |
| 174 | Moderate | [M - CH₃]⁺ |
| 161 | Moderate | [M - C₂H₄]⁺ |
| 134 | Moderate | [C₉H₆S]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Rationale for Prediction: The molecular ion peak is expected at m/z 189, corresponding to the molecular weight of 5-ethyl-4-phenylthiazole. Common fragmentation patterns would include the loss of a methyl radical from the ethyl group, and potentially a retro-Diels-Alder type fragmentation of the thiazole ring. The phenyl cation is also an expected prominent fragment.
Experimental Protocols
As no specific synthesis for 5-ethyl-4-phenylthiazole was found, a general protocol based on the well-established Hantzsch thiazole synthesis is proposed.[1][2]
Proposed Synthesis of 5-ethyl-4-phenylthiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, the required starting materials would be 1-phenyl-1-chlorobutan-2-one and thioformamide.
Materials:
-
1-phenyl-1-chlorobutan-2-one
-
Thioformamide
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate solution (for workup)
Procedure:
-
Dissolve equimolar amounts of 1-phenyl-1-chlorobutan-2-one and thioformamide in ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-ethyl-4-phenylthiazole.
General Protocol for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer, for instance, with electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like 5-ethyl-4-phenylthiazole.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-4-phenylthiazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-ethyl-4-phenylthiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel thiazole derivatives. While specific experimental data for 5-ethyl-4-phenylthiazole is limited in publicly available literature, this guide outlines the established methodologies for its synthesis and characterization based on well-known chemical principles and data from closely related analogues.
Chemical Properties and Structure
5-ethyl-4-phenylthiazole belongs to the class of 4,5-disubstituted thiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The core structure consists of a five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with an ethyl group at the 5-position and a phenyl group at the 4-position.
Table 1: General Chemical Properties of 5-ethyl-4-phenylthiazole
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₁NS | Calculated |
| Molecular Weight | 189.28 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Analogy to similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | Analogy to similar compounds |
Synthesis of 5-ethyl-4-phenylthiazole
The most common and versatile method for the synthesis of 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, the logical precursors would be 2-bromo-1-phenyl-1-butanone and thioformamide.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][2][3] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure thiazole derivative.
Characterization and Spectroscopic Analysis
The structure of the synthesized 5-ethyl-4-phenylthiazole would be confirmed using various spectroscopic techniques. The expected spectral data, based on the analysis of similar 4-phenylthiazole derivatives, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and phenyl groups, as well as the proton on the thiazole ring.
-
Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).
-
Phenyl group: A multiplet in the aromatic region.
-
Thiazole proton: A singlet for the proton at the 2-position of the thiazole ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 5-ethyl-4-phenylthiazole
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Thiazole-H2 | ~8.5-9.0 | ~150-155 |
| Thiazole-C4 | - | ~150-155 |
| Thiazole-C5 | - | ~130-135 |
| Phenyl-C (ipso) | - | ~130-135 |
| Phenyl-CH | ~7.2-7.5 | ~125-130 |
| Ethyl-CH₂ | ~2.8-3.0 | ~20-25 |
| Ethyl-CH₃ | ~1.2-1.4 | ~12-15 |
Note: These are predicted chemical shift ranges based on data from similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 5-ethyl-4-phenylthiazole would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=N stretch (thiazole) | 1620-1580 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-S stretch | 700-600 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-ethyl-4-phenylthiazole (m/z = 189.28).
Experimental Workflow
The overall process for the synthesis and characterization of 5-ethyl-4-phenylthiazole follows a logical workflow, from the selection of starting materials to the final structural confirmation.
Conclusion
References
An In-depth Technical Guide on the Presumed Crystal Structure of 5-ethyl-4-phenyl-thiazole
Disclaimer: As of the latest literature review, the specific crystal structure of 5-ethyl-4-phenyl-thiazole has not been experimentally determined and published. This guide, therefore, presents a comprehensive overview based on the crystallographic data of closely related 4-phenyl-thiazole derivatives. The information herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected structural characteristics and experimental methodologies pertinent to this class of compounds.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 5-ethyl-4-phenyl-thiazole moiety, in particular, is a key structural motif in various pharmacologically active agents. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents. This whitepaper consolidates available crystallographic data from analogous structures to predict the molecular geometry, crystal packing, and relevant experimental protocols for 5-ethyl-4-phenyl-thiazole.
Predicted Molecular Structure and Crystallographic Parameters
Based on the analysis of various 4-phenyl-thiazole derivatives, the following structural features and crystallographic parameters for 5-ethyl-4-phenyl-thiazole can be anticipated. The thiazole ring is expected to be essentially planar. The phenyl group at the 4-position and the ethyl group at the 5-position will be attached to this core. The dihedral angle between the thiazole and phenyl rings is a critical conformational parameter that influences crystal packing and intermolecular interactions.
Table 1: Predicted Crystallographic Data for 5-ethyl-4-phenyl-thiazole (based on analogs)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for similar organics) |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
Table 2: Key Bond Lengths and Angles (based on analogs)
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| S1-C2 | 1.70 - 1.75 | C5-S1-C2 | 88 - 92 |
| C2-N3 | 1.30 - 1.35 | S1-C2-N3 | 114 - 118 |
| N3-C4 | 1.38 - 1.42 | C2-N3-C4 | 108 - 112 |
| C4-C5 | 1.35 - 1.40 | N3-C4-C5 | 113 - 117 |
| C5-S1 | 1.72 - 1.77 | C4-C5-S1 | 107 - 111 |
| C4-C(phenyl) | 1.45 - 1.50 | N3-C4-C(phenyl) | 118 - 122 |
| C5-C(ethyl) | 1.50 - 1.55 | S1-C5-C(ethyl) | 120 - 124 |
Experimental Protocols
The successful crystallization and subsequent X-ray diffraction analysis are crucial for determining the crystal structure of a compound. Below are detailed methodologies adapted from studies on analogous thiazole derivatives.
3.1. Synthesis of 4-phenyl-thiazole Derivatives
A common route for the synthesis of 4-phenyl-thiazole derivatives involves the Hantzsch thiazole synthesis.
-
Workflow for Synthesis:
Caption: General workflow for the Hantzsch synthesis of 4-phenyl-thiazole derivatives.
3.2. Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly employed and effective method.
-
Experimental Workflow for Crystallization:
Caption: Workflow for crystallization by slow evaporation.
3.3. X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Predicted Molecular Packing and Intermolecular Interactions
The crystal packing of 4-phenyl-thiazole derivatives is generally governed by a combination of weak intermolecular interactions.
-
Key Interactions:
-
π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, which are significant in directing the crystal packing.
-
C-H···π Interactions: Hydrogen atoms from the ethyl group or the phenyl ring can interact with the π-electron clouds of adjacent thiazole or phenyl rings.
-
C-H···N/S Interactions: Weak hydrogen bonds involving the nitrogen and sulfur heteroatoms of the thiazole ring and hydrogen atoms from neighboring molecules are also expected.
-
-
Logical Relationship of Packing Forces:
Caption: Intermolecular forces governing the crystal packing of 4-phenyl-thiazole derivatives.
Conclusion
While the definitive crystal structure of 5-ethyl-4-phenyl-thiazole remains to be elucidated, this technical guide provides a robust, data-driven prediction of its structural and crystallographic properties based on a thorough analysis of analogous compounds. The presented experimental protocols offer a clear roadmap for the synthesis, crystallization, and structural determination of this and related thiazole derivatives. The insights into the anticipated molecular geometry and intermolecular interactions will be invaluable for researchers in the fields of medicinal chemistry and materials science, aiding in the design of new molecules with tailored properties. Future experimental determination of the crystal structure of 5-ethyl-4-phenyl-thiazole will be essential to validate and refine the predictive models presented herein.
Technical Guide: The Role of 5-Ethyl-4-phenylthiazole as a Scaffold for Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth analysis of 5-ethyl-4-phenylthiazole as a crucial synthetic intermediate in the development of novel therapeutic agents. While 5-ethyl-4-phenylthiazole itself does not possess a well-defined mechanism of action, it serves as a foundational scaffold for the synthesis of a series of 2-(5-ethyl-4-phenylthiazol-2-yl)-5-((substituted-benzylidene)amino)-1,3,4-thiadiazole derivatives. These derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal strains. This guide will detail the synthetic pathway, quantitative antimicrobial data, and the experimental protocols utilized in these evaluations.
Introduction
5-Ethyl-4-phenylthiazole is a heterocyclic compound that has garnered attention in medicinal chemistry not as a standalone therapeutic agent, but as a versatile precursor for the synthesis of more complex molecules with potential biological activities. Its chemical structure provides a stable and functionalizable core, making it an ideal starting point for the development of novel compounds. This guide focuses on a series of 1,3,4-thiadiazole derivatives synthesized from 5-ethyl-4-phenylthiazole, which have been investigated for their antimicrobial properties.
Synthetic Pathway Overview
The synthesis of the target antimicrobial compounds commences with 5-ethyl-4-phenylthiazole. The overall synthetic scheme involves a multi-step process, culminating in the formation of various substituted benzylideneamino-1,3,4-thiadiazole derivatives. A generalized workflow for this synthesis is depicted below.
Quantitative Antimicrobial Activity
The synthesized 2-(5-ethyl-4-phenylthiazol-2-yl)-5-((substituted-benzylidene)amino)-1,3,4-thiadiazole derivatives were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for each compound. The results are summarized in the tables below.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound ID | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 4a | H | 100 | 100 | 200 | 200 |
| 4b | 2-Cl | 50 | 50 | 100 | 100 |
| 4c | 4-Cl | 50 | 50 | 100 | 100 |
| 4d | 2-OH | 100 | 50 | 100 | 200 |
| 4e | 4-OH | 100 | 100 | 200 | 200 |
| 4f | 4-OCH₃ | 200 | 100 | 200 | 200 |
| 4g | 4-N(CH₃)₂ | 50 | 50 | 100 | 100 |
| Ciprofloxacin | - | 25 | 25 | 25 | 25 |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound ID | Substituent (R) | C. albicans | A. niger | A. clavatus |
| 4a | H | 200 | 200 | 200 |
| 4b | 2-Cl | 100 | 100 | 100 |
| 4c | 4-Cl | 100 | 100 | 100 |
| 4d | 2-OH | 100 | 200 | 200 |
| 4e | 4-OH | 200 | 200 | 200 |
| 4f | 4-OCH₃ | 200 | 200 | 200 |
| 4g | 4-N(CH₃)₂ | 100 | 100 | 100 |
| Griseofulvin | - | 100 | 100 | 100 |
Experimental Protocols
The following section details the methodology for the antimicrobial screening of the synthesized compounds.
4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the procedure used to assess the in vitro antibacterial and antifungal activity of the synthesized derivatives.
Materials:
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO)
-
Nutrient broth
-
Sabouraud dextrose broth
-
96-well microtiter plates
-
Bacterial strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa
-
Fungal strains: Candida albicans, Aspergillus niger, Aspergillus clavatus
-
Reference standards: Ciprofloxacin, Griseofulvin
-
Micropipettes
-
Incubator
Procedure:
-
Stock Solution Preparation: Stock solutions of the test compounds and reference standards were prepared in DMSO at a concentration of 1000 µg/mL.
-
Assay Plate Preparation: A series of dilutions were prepared in 96-well microtiter plates using the appropriate broth to obtain final concentrations ranging from 200 µg/mL to 3.12 µg/mL.
-
Inoculation: Each well was inoculated with 10 µL of the respective microbial suspension, resulting in a final inoculum density of 5 x 10⁵ CFU/mL.
-
Controls: A positive control (broth with microbial suspension and reference drug) and a negative control (broth with microbial suspension and DMSO) were included for each microorganism.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Putative Mechanism of Action
While the precise molecular mechanism of action for these derivatives has not been elucidated, the antimicrobial activity of thiazole and 1,3,4-thiadiazole containing compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms could include:
-
Enzyme Inhibition: The heterocyclic rings may interact with the active sites of crucial bacterial or fungal enzymes, such as DNA gyrase, topoisomerase IV, or enzymes involved in cell wall synthesis.
-
Disruption of Cell Membrane: The lipophilic nature of the phenyl and ethyl groups on the thiazole ring, combined with the polar thiadiazole moiety, may facilitate the disruption of the microbial cell membrane integrity.
-
Chelation of Metal Ions: The nitrogen and sulfur atoms in the heterocyclic systems can act as chelation sites for essential metal ions, thereby disrupting enzymatic functions that are metal-dependent.
Further studies, such as enzyme inhibition assays, cell membrane permeability assays, and molecular docking studies, are required to fully elucidate the specific mechanism of action of these promising antimicrobial compounds.
Conclusion
5-Ethyl-4-phenylthiazole has been successfully utilized as a scaffold to synthesize a novel series of 1,3,4-thiadiazole derivatives. Several of these derivatives, particularly those with chloro and dimethylamino substitutions, have demonstrated promising in vitro activity against a range of pathogenic bacteria and fungi. While the exact mechanism of action remains to be fully elucidated, these findings highlight the potential of this chemical class in the development of new antimicrobial agents. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to advance these findings towards potential therapeutic applications.
An In-depth Technical Guide on the Discovery and History of 4-phenyl-5-ethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-phenyl-5-ethylthiazole, a heterocyclic compound with potential applications in medicinal chemistry. The document details the synthetic pathways, including the widely recognized Hantzsch thiazole synthesis, and provides structured data on its precursors. While the direct historical account of its discovery remains elusive in readily available literature, this guide constructs a probable timeline and synthetic evolution based on the development of fundamental organic chemistry reactions. This paper serves as a valuable resource for researchers interested in the synthesis and potential applications of substituted thiazole derivatives.
Introduction
Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products. The substituent pattern on the thiazole ring dictates its physicochemical properties and biological activity. This guide focuses on a specific derivative, 4-phenyl-5-ethylthiazole, providing a detailed exploration of its synthesis and what is known of its history.
The Genesis of 4-phenyl-5-ethylthiazole: A Synthetic Perspective
The history of 4-phenyl-5-ethylthiazole is intrinsically linked to the development of synthetic methodologies for the thiazole core. The most probable and widely adopted method for its synthesis is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide.
For the synthesis of 4-phenyl-5-ethylthiazole, the key precursors are 2-bromo-1-phenyl-1-propanone (an α-haloketone) and a source of the thioamide functional group, such as thioformamide .
Synthesis of Precursor: 1-phenyl-1-propanone
The journey to synthesizing 4-phenyl-5-ethylthiazole begins with the preparation of 1-phenyl-1-propanone. The most common and industrially scalable method is the Friedel-Crafts acylation of benzene with propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][4][5]
Experimental Protocol: Friedel-Crafts Acylation of Benzene [2][3]
-
Materials: Benzene, propionyl chloride, anhydrous aluminum chloride (AlCl₃).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in excess benzene at 20-25 °C, slowly add propionyl chloride.
-
After the initial addition, a second portion of AlCl₃ and propionyl chloride is added.
-
The reaction mixture is then warmed to 35 °C and stirred for 2-3 hours.
-
Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting 1-phenyl-1-propanone is purified by vacuum distillation.
-
| Precursor Synthesis Step | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Friedel-Crafts Acylation | Benzene, Propionyl Chloride | AlCl₃ | Benzene | 25-35 | >96 | 99.9 | [2] |
Synthesis of Precursor: 2-bromo-1-phenyl-1-propanone
The next crucial step is the α-bromination of 1-phenyl-1-propanone to yield 2-bromo-1-phenyl-1-propanone. This reaction is typically achieved by treating the ketone with bromine in a suitable solvent.[6][7]
Experimental Protocol: α-Bromination of 1-phenyl-1-propanone [6][7]
-
Materials: 1-phenyl-1-propanone, Bromine, suitable solvent (e.g., diethyl ether, methanol).
-
Procedure:
-
Dissolve 1-phenyl-1-propanone in the chosen solvent.
-
Slowly add a solution of bromine in the same solvent to the ketone solution at room temperature.
-
The reaction is monitored by the disappearance of the bromine color.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude 2-bromo-1-phenyl-1-propanone can be purified by distillation under reduced pressure or by chromatography.
-
| Precursor Synthesis Step | Reactant | Reagent | Solvent | Temperature | Reference |
| α-Bromination | 1-phenyl-1-propanone | Bromine | Diethyl ether | Room Temperature | [6] |
The Hantzsch Thiazole Synthesis: Assembling the Core
The final step in the synthesis of 4-phenyl-5-ethylthiazole is the Hantzsch thiazole synthesis, which involves the reaction of 2-bromo-1-phenyl-1-propanone with a thioamide. While thioformamide would directly provide the desired product, thiourea can also be used, followed by subsequent modifications if necessary.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Materials: 2-bromo-1-phenyl-1-propanone, Thioformamide (or a suitable thioamide), Ethanol.
-
Procedure:
-
A solution of 2-bromo-1-phenyl-1-propanone in ethanol is prepared.
-
An equimolar amount of thioformamide is added to the solution.
-
The mixture is heated under reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated, and the residue is treated with a base (e.g., sodium bicarbonate solution) to neutralize any acid formed.
-
The crude 4-phenyl-5-ethylthiazole is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic extract is dried, and the solvent is removed to yield the final product, which can be further purified by chromatography or distillation.
-
Caption: Synthetic workflow for 4-phenyl-5-ethylthiazole.
Physicochemical Properties
Specific experimental data for the physicochemical properties of 4-phenyl-5-ethylthiazole are not extensively reported in the literature. However, based on its structure and data from analogous compounds, the following properties can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NS |
| Molecular Weight | 189.28 g/mol |
| Appearance | Likely a solid or high-boiling liquid |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
| Boiling Point | Estimated to be >250 °C |
| Melting Point | Dependent on crystalline form |
Biological Activity and Potential Applications
While there is a vast body of research on the biological activities of 4-phenylthiazole derivatives, specific studies on 4-phenyl-5-ethylthiazole are limited. The broader class of 4-phenylthiazoles has been investigated for a range of therapeutic applications, including:
-
Anticancer agents
-
Antimicrobial agents
-
Anti-inflammatory agents [8]
-
Enzyme inhibitors
The presence of the phenyl group at the 4-position and the ethyl group at the 5-position will influence the molecule's lipophilicity, steric profile, and potential interactions with biological targets. Further research is warranted to elucidate the specific biological activities and therapeutic potential of 4-phenyl-5-ethylthiazole.
Historical Context and Discovery
Conclusion
4-phenyl-5-ethylthiazole represents a specific iteration within the vast chemical space of substituted thiazoles. Its synthesis is well-grounded in the principles of classic organic reactions, primarily the Friedel-Crafts acylation, α-halogenation, and the Hantzsch thiazole synthesis. While its specific history of discovery is not well-documented, its existence is a testament to the power and versatility of these foundational synthetic methods. The biological potential of 4-phenyl-5-ethylthiazole remains an area ripe for exploration, with the broader family of 4-phenylthiazoles demonstrating a wide range of pharmacological activities. This guide provides a solid foundation for researchers to build upon in their efforts to synthesize and investigate the properties and applications of this and related thiazole derivatives.
References
- 1. synarchive.com [synarchive.com]
- 2. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]
- 3. CN103819323B - A kind of 1-phenyl-1-acetone synthetic method - Google Patents [patents.google.com]
- 4. Convert Benzene (C6H6) to 1-phenylpropan-1-one (C6H5COCH2CH3). | Filo [askfilo.com]
- 5. quora.com [quora.com]
- 6. Show how to prepare each compound from 1-phenyl-1-propanone. CCC(=O)c1ccc.. [askfilo.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 5-Ethyl-4-phenylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and physicochemical properties of 5-ethyl-4-phenylthiazole and structurally related compounds. Due to the limited publicly available information on the target compound, this document leverages data from analogous thiazole derivatives to project a likely solubility profile and outlines relevant experimental methodologies.
Physicochemical Properties and Solubility Profile
For instance, the solubility of a related compound, 2-amino-4-phenylthiazole, has been documented in various solvents. It is soluble in organic solvents such as ethanol (approximately 12 mg/mL), Dimethyl Sulfoxide (DMSO, approximately 10 mg/mL), and Dimethylformamide (DMF, approximately 10 mg/mL).[1] It is sparingly soluble in aqueous buffers, with a solubility of about 0.1 mg/mL in a 1:10 solution of ethanol and Phosphate-Buffered Saline (PBS) at pH 7.2.[1] This suggests that 5-ethyl-4-phenylthiazole is likely to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents.
The table below summarizes available data for related thiazole compounds to provide a comparative reference.
| Compound | Solvent | Solubility | Temperature (°C) | Pressure |
| 2-amino-4-phenylthiazole | Ethanol | ~12 mg/mL | Not Specified | Not Specified |
| 2-amino-4-phenylthiazole | DMSO | ~10 mg/mL | Not Specified | Not Specified |
| 2-amino-4-phenylthiazole | DMF | ~10 mg/mL | Not Specified | Not Specified |
| 2-amino-4-phenylthiazole | 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | Not Specified | Not Specified |
| 4-nitrophthalimide (for comparison) | N,N-dimethylformamide | Highest among tested solvents | 273.15 - 323.15 K | 0.1 MPa |
| 4-nitrophthalimide (for comparison) | Chloroform | Lowest among tested solvents | 273.15 - 323.15 K | 0.1 MPa |
Note: Data for 4-nitrophthalimide is included to illustrate a common experimental approach for determining solubility in various solvents.[2]
Experimental Protocols
Detailed experimental protocols for determining the solubility of 5-ethyl-4-phenylthiazole are not explicitly published. However, established methodologies for similar compounds can be readily adapted.
Protocol 1: Isothermal Saturation Method for Solubility Determination
This method is a standard approach for accurately measuring the solubility of a compound in various solvents at different temperatures.
Materials:
-
5-ethyl-4-phenylthiazole
-
Selected solvents (e.g., water, ethanol, methanol, ethyl acetate, DMSO, etc.)
-
Thermostatic shaker bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
An excess amount of 5-ethyl-4-phenylthiazole is added to a known volume of the selected solvent in a sealed vial.
-
The vials are placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, the samples are allowed to settle.
-
The supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.
-
The concentration of the dissolved 5-ethyl-4-phenylthiazole in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The solubility is then expressed in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).
Protocol 2: Turbidimetric Solubility Measurement
This high-throughput method is useful for rapid screening of solubility in aqueous solutions.
Materials:
-
5-ethyl-4-phenylthiazole stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
96-well microplate
-
Plate reader capable of measuring turbidity (absorbance at a specific wavelength, e.g., 650 nm)
Procedure:
-
A serial dilution of the 5-ethyl-4-phenylthiazole stock solution in DMSO is prepared in a 96-well plate.
-
The aqueous buffer is added to each well.
-
The plate is incubated for a set period (e.g., 2 hours) to allow for precipitation.
-
The turbidity of each well is measured using a plate reader.
-
The solubility limit is identified as the concentration at which a significant increase in turbidity is observed.
Synthesis of Phenylthiazole Derivatives: A Generalized Workflow
The synthesis of 5-ethyl-4-phenylthiazole would likely follow the well-established Hantzsch thiazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of phenylthiazole derivatives, which can be adapted for the target compound.
Caption: Generalized workflow for the synthesis of 5-ethyl-4-phenylthiazole via Hantzsch thiazole synthesis.
Logical Relationship for Solubility Assessment
The following diagram outlines the logical steps involved in assessing the solubility profile of a research compound like 5-ethyl-4-phenylthiazole.
References
An In-depth Technical Guide to 5-Ethyl-4-Phenyl-Thiazole and its Derivatives
Chemical Identity and Properties
The core structure of the compounds discussed herein is the 4-phenylthiazole moiety. The properties of these compounds can be significantly altered by substitution at various positions on the thiazole ring and the phenyl group.
| Property | Data | Reference |
| Molecular Formula (5-Ethyl-2-phenylthiazole) | C11H11NS | --INVALID-LINK-- |
| Molecular Mass (5-Ethyl-2-phenylthiazole) | 189.28 g/mol | --INVALID-LINK-- |
| Boiling Point (5-Ethyl-2-phenylthiazole) | 132-134 °C @ 4 Torr | --INVALID-LINK-- |
Synthesis of 4-Phenylthiazole Derivatives
A primary and versatile method for synthesizing 4-phenylthiazole derivatives is the Hantzsch Thiazole Synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole, a common precursor for further derivatization.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry.
-
Once dry, determine the mass of the product to calculate the percent yield.
-
The crude product can be further purified by recrystallization if necessary.
Characterization:
The synthesized compounds are typically characterized using techniques such as:
-
¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Below is a generalized workflow for the Hantzsch Thiazole Synthesis.
The Ascendant Therapeutic Potential of 5-Ethyl-4-Phenylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the 5-ethyl-4-phenylthiazole scaffold is emerging as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Derivatives of the 4-phenylthiazole core have demonstrated significant potential in combating a range of microbial pathogens. The introduction of a 5-ethyl group can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with microbial targets.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of various 4-phenylthiazole derivatives against selected bacterial and fungal strains. While specific data for 5-ethyl derivatives is limited in the public domain, the data for closely related analogs provides a strong rationale for their investigation.
| Compound ID | R-Group at Position 2 | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Thiazole-1 | -NH-C(S)-NH-Aryl | Staphylococcus aureus | 125 | - | [1] |
| Thiazole-1 | -NH-C(S)-NH-Aryl | Bacillus subtilis | - | - | [1] |
| Thiazole-1 | -NH-C(S)-NH-Aryl | Proteus vulgaris | - | - | [1] |
| Thiazole-2 | Substituted Phenylacetamido | Escherichia coli | 1.56 - 6.25 | - | [2] |
| Thiazole-2 | Substituted Phenylacetamido | Pseudomonas aeruginosa | 1.56 - 6.25 | - | [2] |
| Thiazole-2 | Substituted Phenylacetamido | Bacillus subtilis | 1.56 - 6.25 | - | [2] |
| Thiazole-2 | Substituted Phenylacetamido | Staphylococcus aureus | 1.56 - 6.25 | - | [2] |
| Thiazole-3 | Heteroaryl acetamide | Escherichia coli | 0.17 | 0.23 | [3] |
| Thiazole-3 | Heteroaryl acetamide | Bacillus cereus | 0.23 | 0.47 | [3] |
| Thiazole-4 | Phenyl containing 1,3,4-thiadiazole thione | Ralstonia solanacearum | 2.23 (EC50) | - | [4] |
| Thiazole-5 | Phenyl containing 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | 0.51 (EC50) | - | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.
Objective: To determine the lowest concentration of a 5-ethyl-4-phenylthiazole derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (5-ethyl-4-phenylthiazole derivatives)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a spectrophotometer.
Broth Microdilution Workflow for MIC Determination.
Anticancer Activity: Targeting Key Signaling Pathways
The 4-phenylthiazole scaffold has been extensively investigated for its anticancer properties. These compounds often exert their effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, frequently dysregulated in various cancers, has been identified as a key target for some thiazole derivatives.[5]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for several 4-phenylthiazole derivatives against various cancer cell lines. This data underscores the potential of this chemical class as a source of new anticancer drug candidates.
| Compound ID | R-Group at Position 2 | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-6a | Phenylthiosemicarbazone derivative | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [6] |
| Thiazole-6a | Phenylthiosemicarbazone derivative | PI3Kα (enzyme) | 0.225 ± 0.01 | [6] |
| Compound 6 | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl) | C6 (Glioma) | 3.83 ± 0.76 | [7] |
| Compound 6 | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl) | A549 (Lung) | 12.0 ± 1.73 | [7] |
| Compound 4c | 2-[2-[4-Hydroxy-3-(phenyl-hydrazono)-benzylidene]hydrazinyl]-thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| Compound 4c | 2-[2-[4-Hydroxy-3-(phenyl-hydrazono)-benzylidene]hydrazinyl]-thiazol-4(5H)-one | HepG2 (Liver) | 7.26 ± 0.44 | [8] |
| Compound 3b | Thiazole derivative | PI3Kα (enzyme) | 0.086 ± 0.005 | [9] |
| Compound 3b | Thiazole derivative | mTOR (enzyme) | 0.221 ± 0.014 | [9] |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | - | A549 (Lung) | 23.30 ± 0.35 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Objective: To determine the cytotoxic effect of 5-ethyl-4-phenylthiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (5-ethyl-4-phenylthiazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain thiazole derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[5][9]
Inhibition of the PI3K/Akt/mTOR Pathway by Thiazole Derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have demonstrated promising anti-inflammatory effects, primarily through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13]
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of selected thiazole derivatives in a common in vivo model.
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Phenyl Thiazole-3c | Carrageenan-induced rat paw edema | - | Significant activity at 3rd hour | [14] |
| 5-methyl-2-phenylthiazole derivatives (9, 10, 14, 15) | Carrageenan-induced rat paw edema | - | Moderate to good | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.[16]
Objective: To evaluate the in vivo anti-inflammatory activity of 5-ethyl-4-phenylthiazole derivatives.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds (5-ethyl-4-phenylthiazole derivatives)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inhibition of COX and LOX Enzymes
Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Thiazole derivatives can exert their anti-inflammatory effects by inhibiting these enzymes, thereby reducing the production of these inflammatory molecules.[12][13]
Inhibition of COX and LOX Enzymes in the Arachidonic Acid Pathway.
Conclusion and Future Directions
The 5-ethyl-4-phenylthiazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing data on related 4-phenylthiazole derivatives strongly suggests that this class of compounds possesses significant antimicrobial, anticancer, and anti-inflammatory activities. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this promising area. Future studies should focus on the synthesis and systematic evaluation of a broader range of 5-ethyl-4-phenylthiazole derivatives to establish clear structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles for clinical development.
References
- 1. In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. doaj.org [doaj.org]
- 14. wjpmr.com [wjpmr.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Biological Significance of 5-Ethyl-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, synthetic approaches, and biological relevance of the thiazole derivative, 5-ethyl-4-phenylthiazole. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Molecular Data
The fundamental physicochemical properties of 5-ethyl-4-phenylthiazole are summarized in the table below. As an isomer of 5-ethyl-2-phenylthiazole, it shares the same molecular formula and consequently, the same molecular weight.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₁NS | [1] |
| Molecular Weight | 189.28 g/mol | [1] |
Synthetic Methodologies: A General Protocol
The synthesis of 4-phenylthiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the Hantzsch thiazole synthesis. While specific reaction conditions may vary depending on the desired yield and purity, a general experimental protocol is outlined below.
Reaction: Condensation of a thioamide with an α-haloketone.
Materials:
-
Thiobenzamide
-
1-chlorobutan-2-one
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or another mild base)
Procedure:
-
Dissolve thiobenzamide in ethanol in a round-bottom flask.
-
Add an equimolar amount of 1-chlorobutan-2-one to the solution.
-
Add a mild base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.
-
The reaction mixture is typically heated under reflux for several hours.
-
Reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 5-ethyl-4-phenylthiazole product.
This protocol is a generalized representation. For specific applications and scaled-up syntheses, optimization of reaction times, temperatures, and purification methods is recommended.[2][3]
Biological Activity and Therapeutic Potential
Thiazole-containing compounds are recognized for their broad spectrum of biological activities and are integral to numerous FDA-approved pharmaceuticals.[4][5] Derivatives of 5-ethyl-4-phenylthiazole have been the subject of significant research, particularly in the context of anticancer agent development.
Studies have demonstrated that modifications to the core 5-ethyl-4-phenylthiazole scaffold can yield derivatives with potent cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
Below is a diagram illustrating a common signaling pathway targeted by anticancer agents, which could be applicable to derivatives of 5-ethyl-4-phenylthiazole.
Caption: A generalized signaling pathway often targeted by anticancer agents.
This diagram illustrates how a derivative of 5-ethyl-4-phenylthiazole could potentially exert its anticancer effects by inhibiting a receptor tyrosine kinase. This inhibition would disrupt downstream signaling cascades that are vital for cell proliferation and survival, ultimately leading to a reduction in tumor growth. The investigation of such targeted inhibitions is a key focus in the development of novel cancer therapies.[6][7][8]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Potential Research Areas for 5-ethyl-4-phenylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 5-ethyl-4-phenylthiazole, while not extensively studied, presents a compelling starting point for novel drug discovery efforts. By leveraging structure-activity relationship (SAR) data from analogous 4,5-disubstituted thiazoles, this guide outlines promising research avenues for 5-ethyl-4-phenylthiazole. We explore its synthetic feasibility, and based on the activities of structurally similar molecules, we propose its investigation as an anticancer, anti-inflammatory, and neuroprotective agent. This document provides a foundational framework, including detailed experimental protocols and visualized signaling pathways, to catalyze further research and development of this promising chemical entity.
Introduction
Thiazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological properties.[1] These compounds are integral to a wide array of therapeutic agents, demonstrating activities that span from antimicrobial to anticancer and anti-inflammatory.[2][3] While significant research has been dedicated to various substituted thiazoles, the specific derivative 5-ethyl-4-phenylthiazole remains a relatively unexplored molecule. However, the known biological activities of its close analogs, particularly 5-methyl-4-phenylthiazole derivatives, provide a strong rationale for investigating its therapeutic potential.
This technical guide aims to bridge the existing knowledge gap by proposing key research areas for 5-ethyl-4-phenylthiazole. By examining the established synthesis routes for similar compounds and extrapolating from their biological data, we present a roadmap for its systematic evaluation. The primary focus will be on three key therapeutic areas where 4-phenylthiazole derivatives have shown considerable promise: oncology, inflammation, and neuroprotection.
Synthesis of 5-ethyl-4-phenylthiazole
The most established and versatile method for the synthesis of 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, a plausible and efficient route would involve the reaction of 1-bromo-1-phenylpropan-2-one with thioformamide.
Proposed Synthetic Workflow
Below is a DOT script visualizing the proposed Hantzsch synthesis for 5-ethyl-4-phenylthiazole.
Caption: Proposed Hantzsch synthesis route for 5-ethyl-4-phenylthiazole.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is adapted from established procedures for the synthesis of analogous 4,5-disubstituted thiazoles.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-1-phenylpropan-2-one (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Thioamide: Add thioformamide (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Isolation: The crude product, which is often poorly soluble in water, will precipitate out. Collect the solid by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold water and then air-dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 5-ethyl-4-phenylthiazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Research Area 1: Anticancer Activity
Numerous studies have highlighted the anticancer potential of 4-phenylthiazole derivatives.[3][7] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed research into 5-ethyl-4-phenylthiazole as an anticancer agent is therefore a logical and promising avenue.
Structure-Activity Relationship (SAR) Insights
SAR studies on related thiazole derivatives suggest that the nature of the substituent at the 5-position can significantly influence anticancer activity. While many studies have focused on 5-methyl analogs, the introduction of a slightly larger ethyl group in 5-ethyl-4-phenylthiazole could modulate its binding affinity to target proteins, potentially leading to enhanced potency or altered selectivity. For instance, studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown that modifications at the 2-position of the thiazole ring, in conjunction with the 5-methyl group, lead to significant cytotoxicity against lung adenocarcinoma cells (A549).[7][8] Investigating the effect of the 5-ethyl group in similar scaffolds is a key research direction.
Potential Molecular Targets and Signaling Pathways
Several 4-phenylthiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.[3][9]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to a potent anticancer effect.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 5-ethyl-4-phenylthiazole.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][12] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR.[9][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Ethyl-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-ethyl-4-phenylthiazole, a potentially valuable scaffold in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. The protocol is presented in two main stages: the synthesis of the intermediate 2-bromo-1-phenylbutan-1-one, followed by its reaction with thioformamide to yield the target thiazole.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-1-phenylbutan-1-one
This procedure outlines the α-bromination of butyrophenone (1-phenylbutan-1-one) to yield the necessary α-haloketone intermediate. The method presented here is adapted from procedures for the bromination of similar aromatic ketones.[1][2]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Butyrophenone | C₁₀H₁₂O | 148.20 | 7.41 g (7.3 mL) | 0.05 |
| Pyridine hydrobromide perbromide | C₅H₅N·HBr·Br₂ | 319.82 | 17.6 g | 0.055 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |
| Saturated Sodium Bisulfite Solution | NaHSO₃ (aq) | - | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butyrophenone (0.05 mol) and glacial acetic acid (200 mL).
-
Stir the mixture to ensure complete dissolution of the butyrophenone.
-
In a single portion, add pyridine hydrobromide perbromide (0.055 mol) to the flask.
-
Heat the reaction mixture to 80-90°C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 15-20 minutes.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), saturated sodium bisulfite solution (1 x 100 mL) to remove any unreacted bromine, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-bromo-1-phenylbutan-1-one, is obtained as a pale yellow oil and can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Part 2: Hantzsch Thiazole Synthesis of 5-Ethyl-4-phenylthiazole
This part of the protocol describes the reaction of the synthesized 2-bromo-1-phenylbutan-1-one with thioformamide to form the final product, 5-ethyl-4-phenylthiazole. This procedure is adapted from general Hantzsch thiazole synthesis methods.[3][4][5]
Note on Thioformamide: Thioformamide is known to be unstable. It is recommended to use a freshly prepared or commercially available high-purity sample. Due to its instability and the potential hazards associated with its synthesis, the preparation of thioformamide is not detailed here but can be accomplished using established literature methods.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-phenylbutan-1-one | C₁₀H₁₁BrO | 227.10 | 11.35 g | 0.05 |
| Thioformamide | CH₃NS | 61.11 | 3.36 g | 0.055 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylbutan-1-one (0.05 mol) and thioformamide (0.055 mol) in ethanol (100 mL).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-ethyl-4-phenylthiazole by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Data Presentation
Expected Yield and Physicochemical Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| 2-Bromo-1-phenylbutan-1-one | C₁₀H₁₁BrO | 227.10 | 85-95 | Pale yellow oil |
| 5-Ethyl-4-phenylthiazole | C₁₁H₁₁NS | 189.28 | 60-80 | Oil or low-melting solid |
Visualizations
Synthesis Workflow Diagram:
Caption: Workflow for the two-step synthesis of 5-ethyl-4-phenylthiazole.
Signaling Pathway/Logical Relationship Diagram:
Caption: Key transformations in the Hantzsch thiazole synthesis.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Thiazole, 5-ethyl-4-phenyl- as a Research Tool
Disclaimer: Direct experimental data for "Thiazole, 5-ethyl-4-phenyl-" is limited in the current scientific literature. The following application notes and protocols are based on extensive research on structurally similar compounds, particularly "5-methyl-4-phenylthiazole" and other phenylthiazole derivatives. These notes are intended to provide a foundational framework for researchers to explore the potential biological activities of "Thiazole, 5-ethyl-4-phenyl-".
Overview and Potential Applications
"Thiazole, 5-ethyl-4-phenyl-" belongs to the phenylthiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] Derivatives of phenylthiazole have demonstrated significant potential in various therapeutic areas, making "Thiazole, 5-ethyl-4-phenyl-" a compelling candidate for investigation in drug discovery and development.
Potential Research Applications:
-
Anticancer Research: Phenylthiazole derivatives have shown cytotoxic activity against various cancer cell lines, including lung adenocarcinoma and breast cancer.[2][3][4][5] The proposed mechanism often involves the induction of apoptosis.[2][3][4]
-
Antifungal Research: The phenylthiazole core is a promising skeleton for the development of new fungicides.[6][7][8][9] Studies on related compounds have demonstrated potent activity against clinically relevant fungal pathogens like Candida albicans and various phytopathogenic fungi.[7][8][9]
-
Anti-inflammatory Research: Phenylthiazole derivatives have been investigated for their anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.[10][11][12]
Synthesis Protocol
Proposed Synthesis of Thiazole, 5-ethyl-4-phenyl- via Hantzsch Synthesis:
-
Reaction: The synthesis involves the condensation of a thioamide with an α-haloketone. In this case, thiobenzamide can be reacted with 2-bromo-1-phenylbutan-1-one.
-
Materials:
-
Thiobenzamide
-
2-bromo-1-phenylbutan-1-one
-
Ethanol (or other suitable solvent like DMF)
-
Base (e.g., pyridine, triethylamine, or sodium bicarbonate)
-
-
Procedure:
-
Dissolve thiobenzamide in ethanol in a round-bottom flask.
-
Add an equimolar amount of 2-bromo-1-phenylbutan-1-one to the solution.
-
Add a catalytic amount of a suitable base.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain "Thiazole, 5-ethyl-4-phenyl-".
-
-
Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Experimental Protocols
The following are detailed protocols for evaluating the potential biological activities of "Thiazole, 5-ethyl-4-phenyl-", based on methodologies reported for analogous compounds.
Anticancer Activity Evaluation
a) MTT Assay for Cytotoxicity Screening
This protocol is adapted from studies on 5-methyl-4-phenylthiazole derivatives to assess the cytotoxic effects on cancer cell lines.[3]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of "Thiazole, 5-ethyl-4-phenyl-" against cancer cell lines.
-
Materials:
-
"Thiazole, 5-ethyl-4-phenyl-"
-
Cancer cell lines (e.g., A549 human lung adenocarcinoma, MCF-7 breast cancer)
-
Normal cell line for selectivity assessment (e.g., NIH/3T3 mouse embryonic fibroblast)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of "Thiazole, 5-ethyl-4-phenyl-" in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
b) Apoptosis Assay by Flow Cytometry
-
Objective: To determine if the cytotoxic effect of "Thiazole, 5-ethyl-4-phenyl-" is mediated by apoptosis.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with "Thiazole, 5-ethyl-4-phenyl-" at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antifungal Activity Evaluation
Mycelial Growth Rate Method
This protocol is based on the evaluation of phenylthiazole derivatives against phytopathogenic fungi.[6]
-
Objective: To determine the half-maximal effective concentration (EC50) of "Thiazole, 5-ethyl-4-phenyl-" against fungal strains.
-
Materials:
-
"Thiazole, 5-ethyl-4-phenyl-"
-
Fungal strains (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
DMSO
-
Petri dishes
-
Incubator
-
-
Procedure:
-
Compound Preparation: Dissolve "Thiazole, 5-ethyl-4-phenyl-" in DMSO and mix with molten PDA to achieve the desired final concentrations.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of a fresh fungal culture onto the center of the PDA plates containing the test compound.
-
Incubation: Incubate the plates at 25-28°C until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition. Determine the EC50 value by plotting the inhibition percentage against the compound concentration.
-
Quantitative Data Summary (Based on Analogs)
The following tables summarize quantitative data for structurally similar compounds to "Thiazole, 5-ethyl-4-phenyl-".
Table 1: Anticancer Activity of 5-Methyl-4-phenylthiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 | 23.30 ± 0.35 | [2][3] |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | NIH/3T3 | >1000 | [2][3] |
Table 2: Antifungal Activity of Phenylthiazole Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| Phenylthiazole derivative 5h | Rhizoctonia solani | 6.66 | [6] |
| Phenylthiazole derivative 5i | Rhizoctonia solani | 7.20 | [6] |
| Phenylthiazole derivative 5k | Rhizoctonia solani | 2.23 | [6] |
Signaling Pathways and Experimental Workflows
a) Proposed Anticancer Signaling Pathway
The diagram below illustrates a potential signaling pathway for the induction of apoptosis by a phenylthiazole derivative, which could be relevant for "Thiazole, 5-ethyl-4-phenyl-".
Caption: Proposed mechanism of anticancer activity.
b) Experimental Workflow for Biological Activity Screening
The following diagram outlines a logical workflow for screening the biological activities of "Thiazole, 5-ethyl-4-phenyl-".
Caption: Workflow for biological screening.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjpmr.com [wjpmr.com]
- 12. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Phenylthiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. While the specific compound 5-ethyl-4-phenylthiazole is not extensively documented, numerous derivatives bearing the 4-phenylthiazole core have been synthesized and evaluated for various therapeutic applications. These derivatives have shown significant potential as anticancer, antifungal, and anti-inflammatory agents, as well as inhibitors of key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). This document provides a comprehensive overview of the applications of 4-phenylthiazole derivatives, with a focus on quantitative biological data, detailed experimental protocols, and visualization of relevant signaling pathways. The data presented for 5-methyl-4-phenylthiazole and other closely related analogs serve as a valuable reference for the potential applications of 5-ethyl-4-phenylthiazole and for the design of future derivatives.
I. Anticancer Applications
Derivatives of 4-phenylthiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular processes, leading to apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 4-phenylthiazole derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | [1] |
| 2 | Naphthalene-azine-thiazole hybrid | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | [2] |
| 3 | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [3] |
| 4 | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [3] |
| 5 | Thiazole – 1,2,3-triazole hybrid | Human Glioblastoma | 3.20 ± 0.32 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
4-phenylthiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 4-phenylthiazole derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening of 4-phenylthiazole derivatives.
II. Antifungal Applications
Several 4-phenylthiazole derivatives have demonstrated potent activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and Candida glabrata. These compounds represent a promising avenue for the development of new antifungal agents, particularly in the face of growing resistance to existing therapies.
Quantitative Data: Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-phenylthiazole derivatives against various fungal strains.
| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
| 6 | Phenylthiazole-based oxadiazole | Candida albicans | 1–2 | [5] |
| 7 | Phenylthiazole-based oxadiazole | Candida glabrata | 0.5–1 | [5] |
| 8 | Phenylthiazole-based oxadiazole | Candida auris | 2–4 | [5] |
| 9 | 2-Hydrazinyl-thiazole derivative | Candida albicans | 3.9 | [6] |
| 10 | Phenylthiazole with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | 0.51 | [7] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, following CLSI guidelines.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
4-phenylthiazole derivatives (dissolved in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the 4-phenylthiazole derivatives in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the absorbance at 490 nm.
III. Enzyme Inhibition Applications
A. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[8] Certain 4-phenylthiazole derivatives have been identified as potential PTP1B inhibitors.
Caption: PTP1B negatively regulates the insulin signaling pathway.
This protocol describes a colorimetric assay to screen for PTP1B inhibitors using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
4-phenylthiazole derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add pNPP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value.
B. Dual FAAH and sEH Inhibition
Fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) are two key enzymes involved in the metabolism of endogenous signaling lipids that regulate pain and inflammation.[9][10] Dual inhibition of FAAH and sEH has emerged as a promising strategy for the development of novel analgesic and anti-inflammatory drugs.[9][10] 4-Phenylthiazole derivatives have been identified as potent dual inhibitors.
Caption: Dual inhibition of FAAH and sEH enhances analgesic and anti-inflammatory signaling.
| Compound ID | Derivative Class | Human FAAH IC50 (nM) | Human sEH IC50 (nM) | Reference |
| 11 | 4-Phenylthiazole analog | 11.1 | 2.3 | [11] |
Detailed protocols for FAAH and sEH inhibitor screening often involve fluorescence-based assays.
FAAH Inhibition Assay:
-
Principle: A fluorogenic substrate for FAAH is used. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Procedure: The test compound, recombinant human FAAH, and the substrate are incubated together. The fluorescence is measured over time.
sEH Inhibition Assay:
-
Principle: A non-fluorescent substrate is hydrolyzed by sEH to a fluorescent product.
-
Procedure: The test compound, recombinant human sEH, and the substrate are incubated. The increase in fluorescence is monitored.
IV. Synthesis of 4-Phenylthiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.
General Synthetic Protocol: Hantzsch Thiazole Synthesis
Materials:
-
α-Haloketone (e.g., 2-bromo-1-phenylethanone)
-
Thioamide or thiourea derivative
-
Solvent (e.g., ethanol, acetone)
-
Base (optional, e.g., pyridine, sodium carbonate)
Procedure:
-
Reaction Setup: Dissolve the α-haloketone and the thioamide/thiourea derivative in a suitable solvent in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature or heat under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to yield the 4-phenylthiazole derivative.
Synthetic Workflow
Caption: General workflow for the Hantzsch synthesis of 4-phenylthiazoles.
Conclusion
Derivatives of 4-phenylthiazole represent a versatile and promising scaffold in medicinal chemistry. The extensive research into their anticancer, antifungal, and enzyme-inhibiting properties highlights their potential for the development of novel therapeutics. The provided application notes, quantitative data, and detailed protocols offer a valuable resource for researchers and drug development professionals working in this area. Further exploration of this chemical space, including the synthesis and evaluation of 5-ethyl-4-phenylthiazole derivatives, is warranted to unlock the full therapeutic potential of this important class of compounds. class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of protein tyrosine phosphatase-1B in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 4-Phenyl-5-Alkyl-Thiazole Derivatives in High-Throughput Screening
Introduction
The thiazole ring is a prominent heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery.[1][2] Its presence in natural products, such as Vitamin B1 (thiamine), and numerous approved drugs highlights its importance as a "privileged scaffold."[2] Thiazole derivatives exhibit a vast range of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4]
Substituted 4-phenylthiazoles, represented by structures like "Thiazole, 5-ethyl-4-phenyl-", are a key subclass that has garnered significant interest. These compounds serve as versatile building blocks in the synthesis of bioactive molecules and have frequently emerged as hits in high-throughput screening (HTS) and fragment-based drug discovery campaigns.[1][5] This document provides an overview of the applications of this compound class in HTS, supported by representative screening protocols and pathway diagrams to guide researchers in their discovery efforts.
Application Notes
Potential Therapeutic Applications for Screening
The 4-phenylthiazole scaffold has been successfully employed to develop inhibitors against a variety of biological targets. HTS campaigns for this chemical class can be directed towards several therapeutic areas:
-
Oncology: Phenylthiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] A key mechanism involves the inhibition of critical signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[7] Screening for novel 4-phenylthiazole analogues can identify new lead compounds for cancer therapy.
-
Infectious Diseases (Antifungal): This scaffold is present in approved antifungal drugs.[4][8] Derivatives have shown potent activity against pathogenic fungi such as Candida albicans, Candida glabrata, and the multidrug-resistant Candida auris.[9] The mechanism often involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[4][8]
-
Inflammation and Pain: Certain 4-phenylthiazoles act as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in the inflammatory and pain signaling pathways.[10]
Considerations for High-Throughput Screening
While thiazole derivatives are attractive for screening, they can be prone to non-specific activity and have been labeled as potential "frequent hitters".[1] Therefore, a robust HTS workflow should include:
-
Counter-Screening: Use of orthogonal assays to confirm hits and eliminate false positives.[11]
-
Reactivity Profiling: Assays to flag compounds that interfere with the assay technology (e.g., redox activity, thiol reactivity, spectral interference) are crucial for triaging hits.[1]
-
Structure-Activity Relationship (SAR): Initial SAR studies with close analogues help confirm that the observed activity is specific to the chemical structure.
Quantitative Data from Screening Phenylthiazole Derivatives
The following tables summarize representative quantitative data for various 4-phenylthiazole derivatives from published studies, demonstrating their potential as lead compounds.
Table 1: Anticancer Activity of Selected Phenylthiazole Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl) thioacetamide | A549 (Lung Adenocarcinoma) | 23.30 | [12][13] |
| N-(5-methyl-4-phenylthiazol-2-yl) thioacetamide | NIH/3T3 (Mouse Embryoblast) | >1000 | [12][13] |
| Phenylthiazole-incorporated quinoline | MCF-7 (Breast Cancer) | 5.71 | [6] |
| 3-Nitrophenylthiazole derivative (4d) | MDA-MB-231 (Breast Cancer) | 1.21 | [7] |
| Phenylthiazole carboxamide | HT29 (Colon Cancer) | 2.01 |[6] |
Table 2: Antifungal Activity of Selected Phenylthiazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Phenylthiazole-oxadiazole (Compound 35) | Candida albicans | 1–2 | [9] |
| Phenylthiazole-oxadiazole (Compound 35) | Candida glabrata | 0.5–1 | [9] |
| Phenylthiazole-oxadiazole (Compound 35) | Candida auris (MDR) | 2–4 | [9] |
| 2-Phenylthiazole derivative (SZ-C14) | Candida albicans | 1–16 |[4][8] |
Experimental Protocols
Protocol 1: Primary HTS for Cytotoxicity in Cancer Cells (Resazurin Reduction Assay)
This protocol describes a primary, single-concentration HTS assay to identify 4-phenylthiazole derivatives with cytotoxic activity against a cancer cell line (e.g., A549).
1. Materials and Reagents:
-
A549 cells (or other cancer cell line of interest)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Compound library (4-phenylthiazole derivatives dissolved in DMSO at 10 mM)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Positive control (e.g., Doxorubicin, 10 µM final concentration)
-
Negative control (0.1% DMSO in medium)
-
384-well, black, clear-bottom, sterile microplates
2. Assay Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a concentration of 50,000 cells/mL.
-
Using a multi-channel pipette or automated dispenser, add 40 µL of the cell suspension to each well of a 384-well plate (2,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to 20 µM in culture medium.
-
Using an automated liquid handler or pin tool, transfer 40 nL of compound stocks (10 mM) to assay plates containing 40 µL of medium for a final screening concentration of 10 µM (final DMSO concentration 0.1%).
-
Add positive and negative controls to designated wells.
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Measure fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Compounds showing inhibition >50% (or 3 standard deviations from the negative control mean) are considered primary hits.
-
Protocol 2: Biochemical HTS for VEGFR-2 Kinase Inhibition (Lanthascreen™ Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify direct inhibitors of VEGFR-2 kinase.
1. Materials and Reagents:
-
VEGFR-2 Kinase (recombinant)
-
ULight™-poly GT (PerkinElmer) or similar fluorescent peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Lanthascreen™ Eu-PY20)
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in kinase buffer)
-
Compound library (as above)
-
Positive control (e.g., Sorafenib, 1 µM final concentration)
-
Negative control (0.1% DMSO in buffer)
-
Low-volume 384-well microplates (e.g., Corning 4514)
2. Assay Procedure:
-
Compound Dispensing:
-
Dispense 50 nL of 10 mM compound stocks into the assay plate wells. Add controls to designated wells.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of VEGFR-2 kinase and ULight-poly GT substrate in kinase buffer.
-
Dispense 5 µL of this mix into each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction:
-
Prepare an ATP solution in kinase buffer (concentration should be at or near the Km for VEGFR-2).
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Develop Signal:
-
Prepare a detection mix containing the Eu-PY20 antibody in stop solution.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (background) and 665 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).
-
Calculate percent inhibition as described in Protocol 1, using the TR-FRET ratio as the signal.
-
Primary hits are identified for dose-response confirmation.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the screening of 4-phenylthiazole derivatives.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Experimental Study of 5-ethyl-4-phenylthiazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the biological activities of 5-ethyl-4-phenylthiazole. The protocols outlined below are based on established methodologies for studying similar thiazole derivatives and are intended to serve as a foundational framework for a thorough investigation of this compound.
Introduction
Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The 4-phenylthiazole moiety, in particular, has been identified as a key pharmacophore in the development of various therapeutic agents.[5] While many substituted thiazoles have been extensively studied, the specific biological profile of 5-ethyl-4-phenylthiazole remains to be fully elucidated. These notes provide detailed experimental protocols to explore its potential as a therapeutic agent.
In Vitro Cytotoxicity Screening
A primary step in the evaluation of a novel compound is to assess its cytotoxic effects on various cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.[1]
Protocol 1: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung adenocarcinoma) and a non-cancerous cell line (e.g., NIH/3T3 mouse embryo fibroblast) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1][6][7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a stock solution of 5-ethyl-4-phenylthiazole in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control such as Doxorubicin or Cisplatin.[7][8]
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: In Vitro Cytotoxicity of 5-ethyl-4-phenylthiazole
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | 5-ethyl-4-phenylthiazole | Experimental Value |
| Doxorubicin (Control) | Reference Value | |
| HepG2 | 5-ethyl-4-phenylthiazole | Experimental Value |
| Doxorubicin (Control) | Reference Value | |
| A549 | 5-ethyl-4-phenylthiazole | Experimental Value |
| Cisplatin (Control) | Reference Value | |
| NIH/3T3 | 5-ethyl-4-phenylthiazole | Experimental Value |
| Cisplatin (Control) | Reference Value |
Investigation of Anticancer Mechanism
Should 5-ethyl-4-phenylthiazole exhibit significant cytotoxicity against cancer cell lines, further investigation into its mechanism of action is warranted. This includes cell cycle analysis and apoptosis assays.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cancer cells (e.g., MCF-7) in 6-well plates and treat with 5-ethyl-4-phenylthiazole at its IC50 concentration for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the cells again and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[1]
-
Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining
-
Cell Treatment:
-
Treat cancer cells with 5-ethyl-4-phenylthiazole at its IC50 concentration for a specified time (e.g., 24 hours).
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer provided with an Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Data Presentation: Cell Cycle and Apoptosis Analysis
Table 2.1: Cell Cycle Distribution in MCF-7 Cells Treated with 5-ethyl-4-phenylthiazole
| Treatment | % G0/G1 | % S | % G2/M |
| Control | Value | Value | Value |
| 5-ethyl-4-phenylthiazole (IC50) | Value | Value | Value |
Table 2.2: Apoptosis in MCF-7 Cells Treated with 5-ethyl-4-phenylthiazole
| Treatment | % Viable | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | Value | Value | Value |
| 5-ethyl-4-phenylthiazole (IC50) | Value | Value | Value |
Enzyme Inhibition Assays
Thiazole derivatives have been reported to inhibit various enzymes, including monoamine oxidases (MAO) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][9]
Protocol 4: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use commercially available human recombinant MAO-A and MAO-B enzymes.
-
Prepare a substrate solution (e.g., kynuramine) and a hydrogen peroxide detection reagent (e.g., Amplex Red).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, 5-ethyl-4-phenylthiazole at various concentrations, and buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction and measure the fluorescence to determine the rate of hydrogen peroxide production.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 values for MAO-A and MAO-B inhibition.[9]
-
Protocol 5: VEGFR-2 Kinase Inhibition Assay
-
Assay Components:
-
Utilize a commercial VEGFR-2 kinase assay kit, which typically includes recombinant VEGFR-2, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, combine the VEGFR-2 enzyme, 5-ethyl-4-phenylthiazole at different concentrations, the substrate, and buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection method).
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.[1]
-
Data Presentation: Enzyme Inhibition by 5-ethyl-4-phenylthiazole
| Enzyme | Compound | IC50 (µM) |
| MAO-A | 5-ethyl-4-phenylthiazole | Experimental Value |
| Moclobemide (Control) | Reference Value | |
| MAO-B | 5-ethyl-4-phenylthiazole | Experimental Value |
| Selegiline (Control) | Reference Value | |
| VEGFR-2 | 5-ethyl-4-phenylthiazole | Experimental Value |
| Sorafenib (Control) | Reference Value |
Antimicrobial Activity Screening
The thiazole nucleus is present in numerous antimicrobial agents.[2][8] Therefore, evaluating the antibacterial and antifungal properties of 5-ethyl-4-phenylthiazole is a logical step.
Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase.
-
Dilute the cultures to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
-
Assay Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of 5-ethyl-4-phenylthiazole in the appropriate broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive controls (standard antibiotics/antifungals like ciprofloxacin and fluconazole) and negative controls (no compound).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Antimicrobial Activity of 5-ethyl-4-phenylthiazole
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus | 5-ethyl-4-phenylthiazole | Experimental Value |
| Ciprofloxacin | Reference Value | |
| E. coli | 5-ethyl-4-phenylthiazole | Experimental Value |
| Ciprofloxacin | Reference Value | |
| C. albicans | 5-ethyl-4-phenylthiazole | Experimental Value |
| Fluconazole | Reference Value |
Visualizations
Caption: General experimental workflow for the biological evaluation of 5-ethyl-4-phenylthiazole.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by 5-ethyl-4-phenylthiazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylthiazole Derivatives in Cell-Based Assays
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Phenylthiazole derivatives, in particular, have garnered significant attention for their potential as therapeutic agents, exhibiting a wide range of pharmacological properties including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[1][3][4] These compounds have been shown to modulate various cellular processes and signaling pathways, making them valuable tools for in vitro research and drug discovery.
This document provides detailed application notes and protocols for the use of phenylthiazole derivatives, using publicly available data on compounds structurally related to "Thiazole, 5-ethyl-4-phenyl-", in various cell-based assays. The information presented here is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the cellular effects of this class of compounds.
Disclaimer: The following protocols and data are based on published studies of various phenylthiazole derivatives. Due to limited direct data on "Thiazole, 5-ethyl-4-phenyl-", these guidelines should be considered as a starting point and may require optimization for the specific compound of interest.
Biological Activities and Mechanisms of Action
Phenylthiazole derivatives have been reported to exert their biological effects through multiple mechanisms of action, including:
-
Anticancer Activity: Many phenylthiazole derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression, such as the c-Met kinase pathway.[5][6][7][8] Some derivatives have also been shown to inhibit cancer cell migration and invasion.[9]
-
Antifungal Activity: Certain phenylthiazole compounds act as potent antifungal agents by inhibiting enzymes crucial for fungal cell wall integrity, such as lanosterol 14α-demethylase (CYP51).[3]
-
Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including protein tyrosine phosphatase 1B (PTP1B), soluble epoxide hydrolase (sEH), and fatty acid amide hydrolase (FAAH).[1][10]
Data Presentation: In Vitro Activities of Phenylthiazole Derivatives
The following table summarizes the in vitro biological activities of various phenylthiazole derivatives as reported in the literature. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial screening of new phenylthiazole compounds.
| Compound Class | Target/Activity | Cell Line(s) | Assay Type | IC50/EC50/MIC | Reference |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Anticancer (Cytotoxicity) | A549 (human lung adenocarcinoma) | MTT Assay | 23.30 ± 0.35 µM (for compound 4c) | [5][6][7] |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Anticancer (Cytotoxicity) | NIH/3T3 (mouse embryoblast) | MTT Assay | >1000 µM (for compound 4c) | [5][6][7] |
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase Inhibition | A549, HT-29, MDA-MB-231 | Cytotoxicity Assay | 0.83 µM, 0.68 µM, 3.94 µM (for compound 51am) | [8] |
| 2-Phenylthiazole Derivatives | Antifungal | Candida albicans and other fungi | MIC Assay | 1–16 µg/mL (for lead compound SZ-C14) | [3] |
| 4-Phenylthiazole Derivatives | sEH/FAAH Inhibition | Enzyme Assay | 11.1 nM (hFAAH), 2.3 nM (hsEH) (for compound 4p) | [10] | |
| Thiazole Derivatives | Inhibition of Cell Migration | MDA-MB-231 (human breast adenocarcinoma) | Transwell Migration Assay | 176 nM (for compound 5k) | [9] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay
This protocol is used to determine the effect of a test compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Phenylthiazole derivative stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the phenylthiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)
This assay is used to assess the effect of a compound on cancer cell migration.
Materials:
-
Phenylthiazole derivative stock solution
-
Metastatic cancer cell line (e.g., MDA-MB-231, A549)
-
Serum-free cell culture medium
-
Complete cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium with the chemoattractant to the lower chamber.
-
Compound Treatment: Pre-incubate the cell suspension with various concentrations of the phenylthiazole derivative for 30 minutes.
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10 minutes. Stain the cells with the staining solution for 20 minutes.
-
Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for c-Met inhibiting phenylthiazole derivatives.
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Ethyl-4-Phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-4-phenylthiazole is a substituted thiazole derivative. The thiazole ring is a core structure in various pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. Accurate and precise quantification of 5-ethyl-4-phenylthiazole is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. These application notes provide detailed protocols for the quantitative analysis of 5-ethyl-4-phenylthiazole in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended as a starting point for laboratory-specific validation.
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of 5-ethyl-4-phenylthiazole:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the routine analysis of 5-ethyl-4-phenylthiazole in bulk drug substances and pharmaceutical formulations. It offers a balance of speed, sensitivity, and robustness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides higher selectivity and sensitivity, making it ideal for the quantification of 5-ethyl-4-phenylthiazole in complex biological matrices such as plasma or tissue homogenates, where lower limits of detection are often required.
Data Presentation: Quantitative Method Parameters
The following tables summarize the proposed quantitative performance characteristics for the HPLC-UV and GC-MS methods. These values are representative of what would be expected from a fully validated method.
Table 1: Proposed HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from common excipients |
Table 2: Proposed GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Specificity | High (based on mass fragmentation) |
Experimental Protocols
Protocol 1: Quantification of 5-Ethyl-4-Phenylthiazole by HPLC-UV
1. Scope: This protocol describes a method for the quantification of 5-ethyl-4-phenylthiazole in a bulk powder sample.
2. Materials and Reagents:
-
5-Ethyl-4-phenylthiazole reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (based on typical UV absorbance for phenylthiazole structures)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
5. Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 5-ethyl-4-phenylthiazole reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-ethyl-4-phenylthiazole bulk powder into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the linear range (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of 5-ethyl-4-phenylthiazole in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Quantification of 5-Ethyl-4-Phenylthiazole in a Biological Matrix (e.g., Plasma) by GC-MS
1. Scope: This protocol provides a method for the quantification of 5-ethyl-4-phenylthiazole in plasma using GC-MS.
2. Materials and Reagents:
-
5-Ethyl-4-phenylthiazole reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another phenylthiazole derivative)
-
Acetonitrile (GC grade)
-
Ethyl acetate (GC grade)
-
Human plasma (blank)
-
Nitrogen gas (high purity)
3. Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Autosampler vials
4. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for 5-ethyl-4-phenylthiazole and the internal standard.
5. Procedure:
-
Standard and IS Stock Solutions (1 mg/mL):
-
Prepare separate stock solutions of 5-ethyl-4-phenylthiazole and the internal standard in methanol.
-
-
Working Standard and IS Solutions:
-
Prepare working standard solutions by diluting the stock solution in acetonitrile.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (or blank plasma for calibration standards), add 10 µL of the working internal standard solution.
-
For calibration standards, add the appropriate volume of the working standard solution. For quality control (QC) samples, add the appropriate volume of a separately prepared QC stock solution.
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer to an autosampler vial for GC-MS analysis.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of 5-ethyl-4-phenylthiazole in the unknown samples from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV Experimental Workflow for Quantification.
Caption: GC-MS Experimental Workflow for Quantification in Plasma.
Application Notes: 5-Ethyl-4-phenylthiazole as a Versatile Building Block in Organic Synthesis
Introduction
5-Ethyl-4-phenylthiazole is a heterocyclic compound belonging to the thiazole family, which is a prominent scaffold in medicinal chemistry and materials science.[1][2] The presence of the thiazole ring, substituted with ethyl and phenyl groups, provides a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials.[3][4] Its structural motif is found in numerous FDA-approved drugs, highlighting the significance of the thiazole core in drug discovery.[1] This document provides an overview of the applications of 5-ethyl-4-phenylthiazole and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
Applications in Drug Discovery
The 4,5-disubstituted thiazole framework is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of biological activities. Derivatives of closely related 5-methyl-4-phenylthiazole have shown significant potential as anticancer and antifungal agents.
Anticancer Activity:
Derivatives of 5-methyl-4-phenylthiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated notable activity against human lung adenocarcinoma (A549) cells.[5][6][7] The structure-activity relationship (SAR) studies suggest that modifications at the 2-position of the thiazole ring can significantly influence the cytotoxic potency and selectivity.
Antifungal Activity:
Phenylthiazole derivatives containing an acylhydrazone moiety have been designed and synthesized as potent antifungal agents.[8] These compounds have shown excellent inhibitory activity against various phytopathogenic fungi, such as Magnaporthe oryzae, the causative agent of rice blast disease.[8] The fungicidal efficacy is attributed to the unique combination of the phenylthiazole core and the acylhydrazone side chain.
Table 1: Anticancer Activity of 5-Methyl-4-phenylthiazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | >1000 | [6] |
| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | [5][6][7] |
| Cisplatin (Reference Drug) | A549 (Human Lung Adenocarcinoma) | Not Specified | [5][6] |
Table 2: Antifungal Activity of Phenylthiazole Acylhydrazone Derivatives against Magnaporthe oryzae
| Compound | EC50 (µg/mL) | Reference |
| E4 | 1.66 | [8] |
| E10 | 2.01 | [8] |
| E14 | 2.26 | [8] |
| E17 | 1.45 | [8] |
| E23 | 1.50 | [8] |
| E26 | 1.29 | [8] |
| E27 | 2.65 | [8] |
| Isoprothiolane (Commercial Fungicide) | 3.22 | [8] |
| Phenazine-1-carboxylic acid (Commercial Fungicide) | 27.87 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-ethyl-4-phenylthiazole
This protocol is adapted from the general Hantzsch thiazole synthesis for related compounds.
Materials:
-
1-Phenyl-1-butanone
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
α-Bromination of 1-Phenyl-1-butanone: To a solution of 1-phenyl-1-butanone (1 equivalent) in a suitable solvent like chloroform or carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter off the succinimide. The filtrate containing the crude α-bromo ketone is concentrated under reduced pressure.
-
Cyclocondensation with Thiourea: Dissolve the crude α-bromo ketone in ethanol. Add thiourea (1.2 equivalents) to the solution and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize the solution with aqueous sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-amino-5-ethyl-4-phenylthiazole.
Protocol 2: Synthesis of N-(5-Ethyl-4-phenylthiazol-2-yl)-2-chloroacetamide
This protocol describes the acylation of the 2-amino group.
Materials:
-
2-Amino-5-ethyl-4-phenylthiazole
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve 2-amino-5-ethyl-4-phenylthiazole (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(5-ethyl-4-phenylthiazol-2-yl)-2-chloroacetamide, which can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of N-(5-Ethyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides
This protocol details the nucleophilic substitution of the chloro group.
Materials:
-
N-(5-Ethyl-4-phenylthiazol-2-yl)-2-chloroacetamide
-
A desired thiol (e.g., 1-methyl-1H-tetrazole-5-thiol)
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous solvent (e.g., DMF or acetone)
Procedure:
-
To a solution of the thiol (1.1 equivalents) in the anhydrous solvent, add the base (1.2 equivalents) and stir for a short period.
-
Add N-(5-ethyl-4-phenylthiazol-2-yl)-2-chloroacetamide (1 equivalent) to the mixture.
-
Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(5-ethyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide.
Visualizations
Caption: Synthetic pathway for bioactive 5-ethyl-4-phenylthiazole derivatives.
Signaling Pathway and Mechanism of Action
While the precise signaling pathways for many 5-ethyl-4-phenylthiazole derivatives are still under investigation, related compounds have been shown to induce apoptosis in cancer cells. The introduction of various substituents allows for the modulation of their biological activity, potentially through interactions with specific cellular targets such as kinases or other enzymes involved in cell proliferation and survival.
Caption: Proposed mechanism of action for inducing apoptosis in cancer cells.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 4-phenylthiazole-5-carboxylate [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Item - Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification Studies of 4-Phenylthiazole Derivatives
A-Note on "Thiazole, 5-ethyl-4-phenyl-": Direct experimental data and target identification studies for the specific compound "Thiazole, 5-ethyl-4-phenyl-" are not extensively available in publicly accessible scientific literature. The following application notes and protocols are based on studies of structurally related 4-phenylthiazole derivatives, such as 5-methyl-4-phenylthiazole analogs, which have demonstrated significant biological activity and serve as a valuable reference for initiating target identification studies for novel compounds within this chemical class.
Introduction to 4-Phenylthiazole Derivatives
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] These compounds represent a promising starting point for the development of novel therapeutics. Identifying the molecular targets of these compounds is a critical step in understanding their mechanism of action and for optimizing their therapeutic potential. This document outlines a strategic workflow and detailed protocols for the target identification of novel 4-phenylthiazole derivatives.
Biological Activity of 4-Phenylthiazole Analogs
Several derivatives of 4-phenylthiazole have been synthesized and evaluated for their biological effects. A summary of the cytotoxic activity of some 5-methyl-4-phenylthiazole derivatives against the A549 human lung adenocarcinoma cell line is presented below.
| Compound ID | Structure | IC50 (µM) against A549 cells | Reference |
| 4a | 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | >1000 | [3] |
| 4c | 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | 23.30 ± 0.35 | [3] |
| Cisplatin | (Standard) | 13.01 ± 0.49 | [3] |
General Workflow for Target Identification
A multi-pronged approach is recommended for the target deconvolution of a novel bioactive 4-phenylthiazole compound. This typically involves a combination of in silico, in vitro, and cellular methods to generate and validate target hypotheses.
Experimental Protocols
In Silico Target Prediction
Objective: To computationally identify potential protein targets of the 4-phenylthiazole derivative.
Principle: This approach uses the 3D structure of the small molecule to screen against a library of protein structures, predicting binding affinity and identifying potential targets.[4][5]
Protocol:
-
Compound Preparation:
-
Generate a 3D structure of "Thiazole, 5-ethyl-4-phenyl-" using a molecule editor (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).
-
-
Target Database Selection:
-
Select a database of 3D protein structures for screening (e.g., PDB, ChEMBL).
-
-
Reverse Docking:
-
Utilize a reverse docking server or software (e.g., SwissTargetPrediction, PharmMapper).[4]
-
Upload the 3D structure of the compound.
-
Run the docking simulation against the selected protein database.
-
-
Analysis of Results:
-
Analyze the docking scores and binding poses to identify proteins with high predicted affinity for the compound.
-
Prioritize potential targets based on their biological relevance to the observed phenotype (if any).
-
Affinity Chromatography-Mass Spectrometry
Objective: To isolate and identify proteins from a cell lysate that bind to the 4-phenylthiazole derivative.[6]
Principle: The compound of interest is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[7][8]
Protocol:
-
Probe Synthesis:
-
Synthesize a derivative of "Thiazole, 5-ethyl-4-phenyl-" with a linker arm suitable for conjugation to a solid support (e.g., a carboxyl or amino group).
-
Couple the synthesized derivative to activated agarose beads (e.g., NHS-activated Sepharose).
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., A549) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with unconjugated beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a competitive ligand (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
-
Mass Spectrometry:
-
Excise protein bands of interest from the gel.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of the 4-phenylthiazole derivative on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-phenylthiazole derivative in culture medium.
-
Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Potential Signaling Pathway Involvement
Based on studies of related compounds, 4-phenylthiazole derivatives can induce apoptosis in cancer cells.[3] The mechanism may involve the activation of intrinsic or extrinsic apoptotic pathways.
Further investigation into the specific signaling pathways modulated by "Thiazole, 5-ethyl-4-phenyl-" would involve techniques such as Western blotting to probe for key signaling proteins (e.g., caspases, Bcl-2 family proteins) and phosphoproteomics to identify changes in protein phosphorylation states upon compound treatment.
References
- 1. conductscience.com [conductscience.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
In vitro and in vivo applications of 5-ethyl-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential in vitro and in vivo applications of 5-ethyl-4-phenylthiazole and its derivatives. The information is curated from recent studies on structurally similar phenylthiazole compounds, suggesting potential areas of investigation for this specific molecule. Detailed protocols for key experiments are provided to guide research and development.
In Vitro Applications
Anticancer Activity
Phenylthiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis. While specific data for 5-ethyl-4-phenylthiazole is not extensively available, studies on closely related compounds, such as 5-methyl-4-phenylthiazole derivatives, provide valuable insights.
Quantitative Data Summary: Cytotoxicity of Phenylthiazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | [1][2] |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | NIH/3T3 (Mouse Embryoblast) | >1000 | [1][2] |
| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | [3] |
| 2-amino-4-phenylthiazole derivative | MCF-7 (Breast Cancer) - 72h | 59.24 µg/ml | [4] |
| 2-amino-4-phenylthiazole derivative | AGS (Gastric Cancer) - 72h | 28.01 µg/ml | [4] |
| Thiazole derivative (4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] |
| Thiazole derivative (4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used for testing related thiazole derivatives.[1]
Objective: To determine the cytotoxic effects of 5-ethyl-4-phenylthiazole on a cancer cell line.
Materials:
-
5-ethyl-4-phenylthiazole
-
Human cancer cell line (e.g., A549, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare a stock solution of 5-ethyl-4-phenylthiazole in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48 or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity of 5-ethyl-4-phenylthiazole.
Antifungal Activity
The phenylthiazole scaffold is a key component of some antifungal agents. Derivatives have shown potent activity against various fungal strains, including plant pathogenic fungi.
Quantitative Data Summary: Antifungal Activity of Phenylthiazole Derivatives
| Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |
| Phenylthiazole derivative (E26) | Magnaporthe oryzae | 1.29 | [6] |
| Phenylthiazole derivative (E17) | Magnaporthe oryzae | 1.45 | [6] |
| Phenylthiazole derivative (E23) | Magnaporthe oryzae | 1.50 | [6] |
| Phenylthiazole derivative (E4) | Magnaporthe oryzae | 1.66 | [6] |
| Phenylthiazole derivative (5b) | Sclerotinia sclerotiorum | 0.51 | [7] |
| Phenylthiazole derivative (5k) | Ralstonia solanacearum | 2.23 | [7] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is based on methods used for screening antifungal properties of novel chemical entities.[6][8]
Objective: To evaluate the antifungal activity of 5-ethyl-4-phenylthiazole against pathogenic fungi.
Materials:
-
5-ethyl-4-phenylthiazole
-
Fungal strains (e.g., Magnaporthe oryzae, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
DMSO
-
Sterile petri dishes
-
Mycelial plugs (5 mm diameter) from actively growing fungal cultures
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.
-
Compound Incorporation: Dissolve 5-ethyl-4-phenylthiazole in DMSO to prepare a stock solution. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with DMSO only.
-
Plating: Pour the PDA medium containing the test compound into sterile petri dishes and allow it to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of a fresh fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treated group. The EC50 value can be determined from a dose-response curve.
Signaling Pathway for Azole Antifungals (General)
Caption: General mechanism of action for azole-based antifungal agents.
In Vivo Applications
Anti-inflammatory Activity
Phenylthiazole derivatives have been investigated for their anti-inflammatory properties in animal models. These compounds may exert their effects by inhibiting pro-inflammatory mediators.
Quantitative Data Summary: In Vivo Anti-inflammatory Activity of Phenylthiazole Derivatives
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema (3h) | Reference |
| Phenylthiazole Derivative (T1) | Carrageenan-induced rat paw edema | - | 25.27 | [9] |
| Phenylthiazole Derivative (T4) | Carrageenan-induced rat paw edema | - | 25.27 | [9] |
| Phenylthiazole Derivative (T6) | Carrageenan-induced rat paw edema | - | 28.57 | [9] |
| Phenylthiazole Derivative (T11) | Carrageenan-induced rat paw edema | - | 26.37 | [9] |
| Phenylthiazole Derivative (T13) | Carrageenan-induced rat paw edema | - | 27.47 | [9] |
| Phenylthiazole Derivative (T14) | Carrageenan-induced rat paw edema | - | 25.27 | [9] |
| Nimesulide (Standard) | Carrageenan-induced rat paw edema | - | 31.86 | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[9]
Objective: To assess the in vivo anti-inflammatory effect of 5-ethyl-4-phenylthiazole.
Materials:
-
5-ethyl-4-phenylthiazole
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6):
-
Group I: Vehicle control
-
Group II: Standard drug
-
Group III, IV, etc.: Test compound (5-ethyl-4-phenylthiazole) at different doses. Administer the vehicle, standard, or test compound orally or intraperitoneally.
-
-
Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, and 3 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 Where 'Vc' is the mean increase in paw volume in the control group and 'Vt' is the mean increase in paw volume in the treated group.
Logical Flow for In Vivo Anti-inflammatory Study
Caption: A logical workflow for evaluating the in vivo anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 6. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiazole-Based Fluorescent Probes
Topic: "Thiazole, 5-ethyl-4-phenyl-" as a Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction to Thiazole-Based Fluorescent Probes
Thiazole and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their rigid, planar structure and extended π-conjugated system often impart favorable photophysical properties, making them excellent candidates for the development of fluorescent probes. These probes are instrumental in visualizing and quantifying biological molecules and processes with high sensitivity and specificity.
A prominent application of thiazole-based probes is in the detection and characterization of amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases, including Alzheimer's disease. Probes like Thioflavin T (ThT), a benzothiazole dye, exhibit a characteristic increase in fluorescence quantum yield upon binding to the β-sheet structures of amyloid fibrils.[1] This "light-up" property allows for the sensitive monitoring of protein aggregation kinetics both in vitro and in vivo. Beyond amyloid detection, thiazole derivatives have been engineered to function as pH sensors, membrane probes, and detectors for various ions and biomolecules.[2][3][4][5]
Spectroscopic Properties of a Representative Thiazole Probe (Thioflavin T)
The utility of a fluorescent probe is defined by its spectroscopic characteristics. The following table summarizes the key photophysical properties of Thioflavin T, a representative thiazole-based probe.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~385 nm (free), ~450 nm (bound to amyloid fibrils) | |
| Emission Maximum (λem) | ~445 nm (free), ~482 nm (bound to amyloid fibrils) | |
| Stokes Shift | ~60 nm (free), ~32 nm (bound) | Calculated from λex and λem |
| Quantum Yield (Φ) | Low (free in solution), Significantly increased upon binding | [3] |
| Molar Absorptivity (ε) | ~26,000 M⁻¹cm⁻¹ at 412 nm | Not explicitly in search results |
| Binding Affinity (Kd) | Varies with fibril type (e.g., 93 ± 5 nM for Aβ1-42) |
Experimental Protocols
In Vitro Amyloid Fibril Aggregation Assay
This protocol describes the use of a thiazole-based fluorescent probe to monitor the kinetics of amyloid fibril formation in vitro.
Materials:
-
Amyloid-beta (Aβ) peptide (e.g., Aβ1-42)
-
Thiazole probe stock solution (e.g., 1 mM ThT in DMSO)
-
Assay buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare a working solution of the Aβ peptide in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a working solution of the thiazole probe in the assay buffer (e.g., 20 µM ThT).
-
In each well of the microplate, mix the Aβ peptide solution and the thiazole probe solution. Include control wells with the probe alone and the peptide alone.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals using the plate reader. Set the excitation and emission wavelengths according to the probe's specifications (e.g., λex = 450 nm, λem = 482 nm for ThT bound to fibrils).
-
Plot the fluorescence intensity as a function of time to obtain the aggregation curve.
Workflow for In Vitro Amyloid Aggregation Assay
Caption: Workflow for monitoring amyloid fibril aggregation using a thiazole-based fluorescent probe.
Staining of Amyloid Plaques in Brain Tissue
This protocol outlines the procedure for visualizing amyloid plaques in brain tissue sections using a thiazole-based fluorescent probe.
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections from a relevant model (e.g., Alzheimer's disease mouse model).
-
Thiazole probe staining solution (e.g., 1% w/v ThT in 80% ethanol).
-
Deparaffinization and rehydration reagents (xylene, graded ethanol series).
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Deparaffinize the tissue sections by immersing them in xylene.
-
Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%, 50%) and finally in distilled water.
-
Incubate the sections with the thiazole probe staining solution for a specified time (e.g., 8 minutes for ThT).
-
Differentiate the staining by briefly rinsing in 80% ethanol.
-
Rinse thoroughly with distilled water.
-
Coverslip the sections using an aqueous mounting medium.
-
Visualize the stained amyloid plaques using a fluorescence microscope with appropriate filter sets.
Workflow for Staining Amyloid Plaques in Tissue
Caption: Step-by-step workflow for fluorescent staining of amyloid plaques in brain tissue.
Signaling Pathway Visualization
While a specific signaling pathway for "Thiazole, 5-ethyl-4-phenyl-" is unknown, thiazole-based probes are often used to study processes related to cellular stress and protein misfolding. The following diagram illustrates a generalized pathway of protein aggregation and its detection by a fluorescent probe.
Protein Aggregation and Detection Pathway
Caption: Generalized pathway of protein aggregation and its detection by a thiazole-based fluorescent probe.
Conclusion
Thiazole derivatives are a cornerstone in the development of fluorescent probes for biological research. While specific data on "Thiazole, 5-ethyl-4-phenyl-" is currently lacking, the established methodologies and known properties of related compounds like Thioflavin T provide a robust framework for its potential characterization and application. Future research into the synthesis and photophysical properties of novel thiazole compounds will undoubtedly expand the toolkit available to researchers for investigating complex biological phenomena.
References
- 1. Illuminating amyloid fibrils: Fluorescence-based single-molecule approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Membrane Probes Based on a Coumarin-Thiazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions [mdpi.com]
- 4. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cluster-science.com [cluster-science.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-4-phenylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-ethyl-4-phenylthiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-ethyl-4-phenylthiazole?
The most common and established method for the synthesis of 5-ethyl-4-phenylthiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 5-ethyl-4-phenylthiazole, the likely starting materials are 1-bromo-1-phenylbutan-2-one and thioformamide.
Q2: What are the typical solvents and reaction temperatures used in this synthesis?
Ethanol is a commonly used solvent for the Hantzsch thiazole synthesis. The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with the spots of the starting materials (α-haloketone and thioamide). The reaction is considered complete when the starting material spots have disappeared, and a new product spot is prominent.
Q4: What are the common methods for purifying the final product?
After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified using silica gel column chromatography. A common eluent system for this purification is a mixture of hexanes and ethyl acetate.[1]
Troubleshooting Guide
Low or no yield of 5-ethyl-4-phenylthiazole can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degradation of Thioamide | Thioamides can be unstable. Ensure you are using a fresh or properly stored thioamide. Consider synthesizing the thioamide fresh before use. |
| Inactive α-Haloketone | The α-haloketone can degrade over time. Verify the purity of the α-haloketone by NMR or other analytical techniques. If necessary, purify the starting material before use. |
| Insufficient Reaction Time or Temperature | Hantzsch thiazole synthesis can sometimes require prolonged heating.[1] Ensure the reaction is refluxing properly and consider extending the reaction time, monitoring progress by TLC. |
| Incorrect Stoichiometry | Ensure the molar ratio of the α-haloketone to the thioamide is correct. A slight excess of the thioamide is sometimes used. |
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Side Reactions | The Hantzsch synthesis can sometimes lead to the formation of side products. One common side reaction is the self-condensation of the α-haloketone. Optimizing the reaction temperature and addition rate of the reactants can help minimize these side reactions. |
| Decomposition of Reactants or Product | Prolonged heating at high temperatures can lead to the decomposition of starting materials or the desired product. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. |
| Impure Starting Materials | The presence of impurities in the starting materials will carry through to the final product. Ensure the purity of your α-haloketone and thioamide before starting the reaction. |
Experimental Protocols
General Protocol for the Synthesis of 5-Ethyl-4-phenylthiazole via Hantzsch Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-bromo-1-phenylbutan-2-one (1 equivalent) and thioformamide (1-1.2 equivalents) in absolute ethanol.
-
Reaction: Stir the mixture and heat it to reflux. The reaction time can vary from a few hours to 24 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-ethyl-4-phenylthiazole.
Data Presentation
The yield of thiazole synthesis can be influenced by the choice of reactants. The following table summarizes yields reported for the synthesis of various 4-phenylthiazole derivatives, which can serve as a benchmark.
| Thiazole Derivative | Starting Materials | Yield (%) | Reference |
| Methyl 4-methyl-2-phenylthiazole-5-carboxylate | Thiobenzamide and methyl α-chloroacetoacetate | 70% | [1] |
| Ethyl 2-phenylthiazole-4-carboxylate derivatives | Substituted thiobenzamides and ethyl bromopyruvate | 61-78% | [3] |
| 5-Methyl-2-phenylthiazole-4-carboxylic acid ethyl ester | Thiobenzamide and ethyl 2-chloroacetoacetate | 83% | [2] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-ethyl-4-phenylthiazole.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low-yield synthesis of 5-ethyl-4-phenylthiazole.
References
Technical Support Center: 5-Ethyl-4-phenylthiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-4-phenylthiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of my desired 5-ethyl-4-phenylthiazole. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis of 5-ethyl-4-phenylthiazole can stem from several factors. The primary reasons include incomplete reaction, side reactions of the starting materials, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The reaction between the α-haloketone and the thioamide typically requires heating.[1] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the degradation of reactants and products. We recommend a systematic study to find the optimal temperature, starting from gentle heating (e.g., 50-60 °C) and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Adjust Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the consumption of the limiting reagent by TLC.
-
Purity of Starting Materials: Impurities in your starting materials, 1-bromo-1-phenyl-2-butanone and thioacetamide (or another thioamide), can significantly impact the yield. Ensure they are of high purity before use.
-
Stoichiometry of Reactants: While the theoretical stoichiometry is 1:1, using a slight excess of the thioamide can sometimes drive the reaction to completion. However, a large excess may complicate purification.
-
Choice of Solvent: The reaction is typically carried out in a polar solvent like ethanol or methanol.[1] The choice of solvent can influence the reaction rate and solubility of reactants and products.
Q2: I am observing an unexpected byproduct with a similar mass to my product in the mass spectrum. What could it be?
A2: A common issue in the Hantzsch synthesis is the formation of isomeric byproducts. Depending on the reaction conditions, you might be observing the formation of a regioisomer. Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can lead to a mixture of the expected 2-amino-thiazole derivative and a 3-substituted-2-imino-2,3-dihydrothiazole isomer.[2]
Potential Isomeric Byproduct:
| Compound Name | Structure | Key Differentiating Feature |
| 5-ethyl-4-phenylthiazole | (Structure of the desired product) | Expected product under neutral conditions. |
| 4-ethyl-5-phenylthiazole | (Structure of the isomeric byproduct) | Can potentially form, especially if the starting α-haloketone is a mixture of isomers or if rearrangement occurs. |
Troubleshooting and Identification:
-
Reaction pH: Running the reaction under neutral or slightly basic conditions will favor the formation of the desired 2,4,5-trisubstituted thiazole.
-
Spectroscopic Analysis: Careful analysis of 1H and 13C NMR spectra can help distinguish between the isomers. The chemical shifts of the ethyl and phenyl protons will differ based on their position on the thiazole ring. LC-MS/MS fragmentation patterns can also provide structural information to differentiate isomers.[3]
Q3: My reaction mixture is turning dark, and I am getting a complex mixture of products. What side reactions could be occurring?
A3: A dark reaction mixture and the presence of multiple spots on a TLC plate often indicate the occurrence of side reactions. The primary culprits are the reactive starting materials themselves.
Common Side Reactions:
-
Self-condensation of the α-haloketone: 1-bromo-1-phenyl-2-butanone can undergo self-condensation, especially in the presence of a base, leading to complex aldol-type products.
-
Reaction with Solvent: If using a nucleophilic solvent, it might compete with the thioamide in reacting with the α-haloketone.
-
Degradation of Thioamide: Thioamides can be unstable, especially at elevated temperatures, and may decompose.
Troubleshooting Steps:
-
Control of Temperature: Maintain a controlled and moderate temperature to minimize side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the dark coloration.
-
Order of Addition: Adding the α-haloketone slowly to a solution of the thioamide can help to minimize its self-condensation.
Experimental Protocols
Synthesis of 2-Amino-4-phenylthiazole (A Model Hantzsch Thiazole Synthesis)
This protocol is for a related compound and can be adapted for the synthesis of 5-ethyl-4-phenylthiazole by using the appropriate α-haloketone (1-bromo-1-phenyl-2-butanone) and thioamide.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure: [1]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
Visualizations
Caption: Hantzsch synthesis of 5-ethyl-4-phenylthiazole and potential side reactions.
Caption: Troubleshooting workflow for 5-ethyl-4-phenylthiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 4-phenyl-5-ethylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-phenyl-5-ethylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-phenyl-5-ethylthiazole?
A1: The most prevalent and versatile method for the synthesis of 4-phenyl-5-ethylthiazole is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 4-phenyl-5-ethylthiazole, the typical reactants are 1-bromo-1-phenylbutan-2-one and thioformamide.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters to optimize are reaction temperature, choice of solvent, and the presence of a catalyst or promoter. Reaction times can also be significantly influenced by these factors. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial for determining the optimal reaction time.
Q3: Are there any alternative, more environmentally friendly synthesis methods?
A3: Yes, green chemistry approaches are being developed for thiazole synthesis. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and utilizing microwave irradiation or ultrasonic irradiation to reduce reaction times and energy consumption.[1]
Q4: How can I purify the final product, 4-phenyl-5-ethylthiazole?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-phenyl-5-ethylthiazole via the Hantzsch synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Thioamide: Thioformamide can be unstable, especially at elevated temperatures. 2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. 3. Poor Quality of α-haloketone: The α-haloketone (1-bromo-1-phenylbutan-2-one) may have degraded upon storage. 4. Presence of Water: Moisture can interfere with the reaction. | 1. Use freshly prepared or purified thioformamide. Add it to the reaction mixture in portions. 2. Optimize the reaction temperature. Start with room temperature and gradually increase while monitoring via TLC. Microwave-assisted heating can sometimes provide rapid and controlled heating, leading to higher yields.[2][3] 3. Verify the purity of the α-haloketone by NMR or other spectroscopic methods before use. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (Low Purity) | 1. Side Reactions: The formation of isomeric thiazoles or other byproducts can occur, especially under acidic conditions which can lead to different regioselectivity.[4] 2. Excessive Reaction Time/Temperature: Prolonged heating can lead to decomposition of the product or the formation of tars. 3. Impure Starting Materials: Impurities in the starting materials can lead to a variety of side products. | 1. Maintain a neutral or slightly basic reaction medium. The use of a non-nucleophilic base like pyridine can be beneficial. 2. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. 3. Ensure the purity of both the α-haloketone and thioformamide before starting the reaction. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Product is an oil and difficult to crystallize. | 1. After the reaction, remove the solvent under reduced pressure. If the product is soluble in the aqueous layer during workup, perform multiple extractions with a suitable organic solvent. 2. Add a saturated brine solution to the aqueous layer to break the emulsion. 3. If the product is an oil, purify by column chromatography. If a solid is desired, try dissolving the oil in a minimal amount of a volatile solvent and adding a non-polar solvent to induce precipitation. |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-phenyl-5-ethylthiazole
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
1-bromo-1-phenylbutan-2-one
-
Thioformamide
-
Ethanol (anhydrous)
-
Pyridine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-1-phenylbutan-2-one (1 equivalent) in anhydrous ethanol.
-
Add thioformamide (1.1 equivalents) to the solution.
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Add a catalytic amount of pyridine.
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Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to reflux (around 80°C).
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-phenyl-5-ethylthiazole.
Protocol 2: Microwave-Assisted Synthesis of 4-phenyl-5-ethylthiazole
This protocol offers a potentially faster and higher-yielding alternative to conventional heating.[2]
Materials:
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1-bromo-1-phenylbutan-2-one
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Thioformamide
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Methanol
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Microwave reactor vials
Procedure:
-
In a specialized microwave reactor vial, combine 1-bromo-1-phenylbutan-2-one (1 equivalent) and thioformamide (1.1 equivalents) in methanol.
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Seal the vial and place it in the microwave reactor.
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Heat the reaction mixture to 90°C for 30 minutes under microwave irradiation.
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After cooling, the product can be isolated and purified as described in the conventional synthesis protocol.
Visualizations
Caption: Experimental workflow for the synthesis of 4-phenyl-5-ethylthiazole.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"Thiazole, 5-ethyl-4-phenyl-" stability and degradation issues
Welcome to the technical support center for "Thiazole, 5-ethyl-4-phenyl-". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Thiazole, 5-ethyl-4-phenyl-?
A1: Based on the general stability of thiazole derivatives, the primary factors that can affect the stability of "Thiazole, 5-ethyl-4-phenyl-" include exposure to light (photodegradation), elevated temperatures (thermal degradation), oxidizing agents (oxidative degradation), and strong acidic or basic conditions (hydrolytic degradation).
Q2: What are the recommended storage conditions for Thiazole, 5-ethyl-4-phenyl-?
A2: To ensure the stability of "Thiazole, 5-ethyl-4-phenyl-", it is recommended to store the compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., under argon or nitrogen) is advisable.
Q3: I have observed a change in the color of my "Thiazole, 5-ethyl-4-phenyl-" sample. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indication of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to re-analyze the sample for purity and consider if the storage conditions have been compromised.
Q4: Are there any known incompatibilities of "Thiazole, 5-ethyl-4-phenyl-" with common laboratory reagents?
A4: "Thiazole, 5-ethyl-4-phenyl-" may be incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these reagents can lead to the degradation of the thiazole ring. It is advisable to avoid prolonged contact with such substances.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of "Thiazole, 5-ethyl-4-phenyl-".
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation | 1. Prepare a fresh sample solution and re-analyze. 2. Review the sample preparation procedure to minimize exposure to light and heat. 3. Check the stability of the compound in the chosen solvent. |
| Loss of assay purity over time | Inadequate storage conditions | 1. Verify that the compound is stored in a tightly sealed, light-resistant container in a cool and dry environment. 2. For long-term storage, consider refrigeration under an inert atmosphere. |
| Inconsistent experimental results | Sample variability due to degradation | 1. Aliquot the bulk sample upon receipt to minimize freeze-thaw cycles and exposure of the entire batch to the atmosphere. 2. Perform a purity check before each experiment. |
| Precipitation in solution | Poor solubility or degradation leading to insoluble products | 1. Verify the solubility of the compound in the chosen solvent. 2. Consider using a different solvent or a co-solvent system. 3. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Thiazole, 5-ethyl-4-phenyl-
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
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Prepare a stock solution of "Thiazole, 5-ethyl-4-phenyl-" in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1N HCl.
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Incubate at 60°C for 24 hours.
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Neutralize with 1N NaOH before analysis.
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1N NaOH.
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Incubate at 60°C for 24 hours.
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Neutralize with 1N HCl before analysis.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
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Place a solid sample of the compound in an oven at 105°C for 48 hours.
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Dissolve the stressed sample in the solvent for analysis.
-
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Photodegradation:
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Expose a solution of the compound (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
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Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for "Thiazole, 5-ethyl-4-phenyl-".
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of "Thiazole, 5-ethyl-4-phenyl-" and its degradation products.
Visualizations
Caption: Potential degradation pathways for Thiazole, 5-ethyl-4-phenyl-.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected analytical results.
Technical Support Center: Purification of 5-ethyl-4-phenylthiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective purification of 5-ethyl-4-phenylthiazole.
Troubleshooting Guides
Problem: Low or No Crystal Formation During Recrystallization
Possible Causes:
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Solvent is too non-polar: The compound is too soluble even at low temperatures.
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Insufficient concentration: The solution is not saturated enough for crystals to form.
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Presence of impurities: Certain impurities can inhibit crystal lattice formation.
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Cooling too rapidly: Rapid cooling can lead to oiling out instead of crystallization.
Solutions:
-
Solvent System Modification:
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If using a single solvent system, try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly.
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Experiment with different solvent pairs. For non-polar compounds like 5-ethyl-4-phenylthiazole, mixtures like ethanol/water or hexane/ethyl acetate can be effective.
-
-
Increase Concentration: If the initial volume of the solvent was too high, carefully evaporate some of the solvent to create a more concentrated solution and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of pure crystalline product is available, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Controlled Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
Problem: Oiling Out During Recrystallization
Possible Causes:
-
Solution is too concentrated.
-
Cooling is too rapid.
-
Melting point of the compound is lower than the boiling point of the solvent.
-
Presence of significant impurities.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Change Solvent System: Select a solvent with a lower boiling point.
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Purify by Chromatography First: If the crude product is very impure, it may be necessary to perform column chromatography before attempting recrystallization.
Problem: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate mobile phase polarity: The eluent may be too polar, causing all components to elute quickly with little separation, or not polar enough, resulting in the compound sticking to the stationary phase.
-
Column overloading: Too much crude material has been loaded onto the column.
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Improper column packing: Channels or cracks in the silica gel can lead to uneven flow and poor separation.
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Co-elution of impurities: An impurity may have a similar polarity to the desired product in the chosen solvent system.
Solutions:
-
Optimize Mobile Phase:
-
Use thin-layer chromatography (TLC) to test different solvent systems and gradients to find the optimal mobile phase that gives good separation between the desired product and impurities. A good starting point for 4-phenylthiazole derivatives is a mixture of hexanes and ethyl acetate.
-
For non-polar compounds, a low percentage of ethyl acetate in hexanes is a good starting point. The polarity can be gradually increased.
-
-
Reduce Load: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Try a Different Stationary Phase: If separation is still problematic, consider using a different stationary phase, such as alumina, or a reverse-phase silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 5-ethyl-4-phenylthiazole?
A1: The most common and effective methods for purifying 5-ethyl-4-phenylthiazole and similar heterocyclic compounds are recrystallization and silica gel column chromatography. The choice between these methods often depends on the purity of the crude product and the scale of the purification.
Q2: What are the likely impurities in a crude sample of 5-ethyl-4-phenylthiazole synthesized via the Hantzsch method?
A2: Potential impurities from a Hantzsch thiazole synthesis could include unreacted starting materials such as thioamide and the α-haloketone (e.g., 1-bromo-1-phenyl-2-butanone), as well as by-products from side reactions.
Q3: How can I determine the purity of my 5-ethyl-4-phenylthiazole sample?
A3: The purity of your sample can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of signals from impurities in the NMR spectra is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This can provide quantitative information on purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Q4: What are the recommended storage conditions for purified 5-ethyl-4-phenylthiazole?
A4: As with many organic compounds, it is best to store purified 5-ethyl-4-phenylthiazole in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q5: What safety precautions should be taken when handling 5-ethyl-4-phenylthiazole and the solvents used for its purification?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for purification are often flammable and can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for 5-ethyl-4-phenylthiazole and all solvents before use.
Data Presentation
| Compound | Purification Method | Solvent/Eluent System | Purity Achieved | Reference |
| Methyl 4-Methyl-2-phenylthiazole-5-carboxylate | Silica gel chromatography | Hexanes-ethyl acetate (7:3) | Not specified | [1] |
| 2-(3,4,5-Trimethoxyphenyl)-3-(4-methylphenyl)-4-thiazolidinone | Recrystallization | Petroleum ether-diethyl ether (2:1) | Not specified | [2] |
| Thiazole derivatives | Silica gel column chromatography | 1% EtOAc in petroleum ether | Not specified | |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Not specified | Soluble in DMF or DMSO | >95% (by NMR) |
Experimental Protocols
Method 1: Recrystallization
Materials and Equipment:
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Crude 5-ethyl-4-phenylthiazole
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Erlenmeyer flask
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Hot plate with stirring capability
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Condenser (optional, but recommended)
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Buchner funnel and filter flask
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Filter paper
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Selected recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
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Ice bath
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point).
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Dissolution: Place the crude 5-ethyl-4-phenylthiazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of the hot solvent until it does.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 2: Silica Gel Column Chromatography
Materials and Equipment:
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Crude 5-ethyl-4-phenylthiazole
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Chromatography column
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Silica gel (60 Å, 230-400 mesh)
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Eluent (e.g., a mixture of hexanes and ethyl acetate)
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Sand
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Cotton or glass wool
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Collection tubes or flasks
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TLC plates and chamber
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UV lamp
Protocol:
-
TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude material. The ideal solvent system should give the desired compound an Rf value of approximately 0.3.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica gel.
-
Add another layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude 5-ethyl-4-phenylthiazole in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
Never let the column run dry.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-ethyl-4-phenylthiazole.
Mandatory Visualization
Caption: General workflow for the purification and analysis of 5-ethyl-4-phenylthiazole.
Caption: Troubleshooting logic for the purification of 5-ethyl-4-phenylthiazole.
References
"Thiazole, 5-ethyl-4-phenyl-" assay interference and artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference and artifacts when working with the compound "Thiazole, 5-ethyl-4-phenyl-". This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is "Thiazole, 5-ethyl-4-phenyl-" and what are its known biological activities?
"Thiazole, 5-ethyl-4-phenyl-" is a small molecule containing a thiazole ring scaffold. While specific biological activities for this exact compound are not extensively documented in publicly available literature, related phenylthiazole derivatives have been investigated for various therapeutic purposes, including as antiviral and anticancer agents.
Q2: Why should I be concerned about assay interference with this compound?
Thiazole-containing compounds, and heterocyclic compounds in general, have been associated with a phenomenon known as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can appear as "hits" in high-throughput screens due to non-specific interactions with assay components rather than specific modulation of the intended biological target.[1][2][3][4] Therefore, it is crucial to perform control experiments to rule out potential artifacts.
Q3: What are the common types of assay interference observed with thiazole-containing compounds?
Thiazole derivatives have been reported to interfere with various assay formats through several mechanisms:
-
Fluorescence Interference: The compound may be intrinsically fluorescent or quench the fluorescence of the assay's reporter molecule.[5][6][7]
-
Luciferase Inhibition: Thiazole-containing compounds can directly inhibit luciferase enzymes, a common reporter in many cell-based assays.[8][9][10][11][12]
-
Colorimetric Assay Interference: The compound may absorb light at the same wavelength used for detection in colorimetric assays like the MTT assay.[13][14][15][16]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.
-
Reactivity: The thiazole ring or its substituents may be chemically reactive, leading to covalent modification of proteins or reaction with assay reagents.[1][17]
Troubleshooting Guides
Issue 1: Unexpected results in a fluorescence-based assay.
Symptoms:
-
High background fluorescence in wells containing the compound but no biological material.
-
A dose-dependent decrease in signal that is independent of the biological target.
-
Inconsistent results between replicate wells.
Troubleshooting Steps:
-
Assess Intrinsic Fluorescence: Measure the fluorescence of "Thiazole, 5-ethyl-4-phenyl-" at the excitation and emission wavelengths of your assay in the absence of any biological target.
-
Quenching Control: Perform the assay with a known fluorescent standard in the presence and absence of your compound to check for fluorescence quenching.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.
Issue 2: Apparent inhibition in a luciferase reporter assay.
Symptoms:
-
Potent inhibition of the luciferase signal that does not correlate with the expected biological activity.
-
Similar inhibition observed in counter-screens using unrelated luciferase-based assays.
Troubleshooting Steps:
-
Direct Luciferase Inhibition Assay: Test the effect of "Thiazole, 5-ethyl-4-phenyl-" directly on purified luciferase enzyme.
-
Use a Different Reporter System: If possible, confirm your results using a different reporter gene, such as β-galactosidase or secreted alkaline phosphatase.
-
Vary ATP and Substrate Concentrations: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive with luciferin or ATP).
Issue 3: Inconsistent cell viability data from an MTT assay.
Symptoms:
-
Decreased cell viability at concentrations where no cytotoxicity is observed through microscopy.
-
Discrepancies between MTT results and other viability assays (e.g., trypan blue exclusion, CellTiter-Glo®).
Troubleshooting Steps:
-
Compound-MTT Interaction: Incubate "Thiazole, 5-ethyl-4-phenyl-" with MTT reagent in cell-free media to check for direct reduction of MTT or interference with formazan crystal solubilization.
-
Visual Inspection: After adding the solubilization agent, visually inspect the wells for any precipitation or color change that is not uniform.
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Alternative Viability Assays: Use an orthogonal method to measure cell viability that does not rely on dehydrogenase activity, such as measuring ATP content or assessing membrane integrity.[14][15][18]
Data Presentation
Table 1: Potential Assay Interference Mechanisms of Thiazole Derivatives and Recommended Control Experiments.
| Interference Mechanism | Potential Effect on Assay Signal | Recommended Control Experiment |
| Intrinsic Fluorescence | Increase | Measure compound fluorescence in assay buffer. |
| Fluorescence Quenching | Decrease | Spike-in a known fluorophore and measure recovery. |
| Luciferase Inhibition | Decrease | Test compound against purified luciferase. |
| MTT Assay Interference | Increase or Decrease | Cell-free MTT reduction/formazan stability assay. |
| Compound Aggregation | Decrease | Dynamic light scattering or detergent sensitivity assay. |
| Chemical Reactivity | Variable | Mass spectrometry-based adduct formation analysis. |
Experimental Protocols
Protocol 1: Assessing Intrinsic Compound Fluorescence
-
Prepare a serial dilution of "Thiazole, 5-ethyl-4-phenyl-" in the same buffer system used for your primary assay.
-
Dispense the dilutions into a microplate.
-
Include a buffer-only blank control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Subtract the blank values and plot the fluorescence intensity against the compound concentration.
Protocol 2: Direct Luciferase Inhibition Assay
-
Reconstitute purified firefly luciferase enzyme in the manufacturer-recommended buffer.
-
Prepare a serial dilution of "Thiazole, 5-ethyl-4-phenyl-".
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In a white, opaque microplate, add the luciferase enzyme, ATP, and your compound dilutions.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
Visualizations
Caption: A troubleshooting workflow for investigating unexpected assay results.
Caption: Common mechanisms of Pan-Assay Interference Compounds (PAINS).
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02297F [pubs.rsc.org]
- 8. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
Refining experimental protocols involving 5-ethyl-4-phenylthiazole
Welcome to the technical support center for 5-ethyl-4-phenylthiazole. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 5-ethyl-4-phenylthiazole?
Q2: What are the recommended storage and handling conditions for 5-ethyl-4-phenylthiazole?
A2: Proper storage and handling are crucial to maintain the integrity of 5-ethyl-4-phenylthiazole. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. When handling the compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes. Work should be conducted in a well-ventilated fume hood to prevent inhalation of any potential fumes.
Q3: How can I purify crude 5-ethyl-4-phenylthiazole after synthesis?
A3: Purification of 5-ethyl-4-phenylthiazole can be achieved through standard laboratory techniques such as recrystallization or column chromatography.
-
Recrystallization: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test for recrystallization of phenylthiazole derivatives include ethanol, methanol/water mixtures, acetone/water mixtures, or heptane/ethyl acetate.[2][3]
-
Column Chromatography: For purification via flash column chromatography, a silica gel stationary phase is typically used. The mobile phase (eluent) is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system will depend on the polarity of the impurities and should be determined by thin-layer chromatography (TLC) beforehand.[4][5][6][7][8] A good starting point for "normal" polarity compounds is a mixture of 10-50% ethyl acetate in hexane.[5]
Q4: What are the known biological activities or targets of 5-ethyl-4-phenylthiazole?
A4: While specific studies on 5-ethyl-4-phenylthiazole are limited, the broader class of phenylthiazole derivatives has been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11][12][13] Some phenylthiazole compounds have been shown to act as inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in inflammatory and pain pathways.[13] Additionally, certain thiazole derivatives have been explored as potential modulators of signaling pathways like the MAPK pathway, although the direct effect of 5-ethyl-4-phenylthiazole on these pathways has not been explicitly detailed.[14][15]
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and handling of 5-ethyl-4-phenylthiazole.
Synthesis (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a common method for preparing 5-ethyl-4-phenylthiazole, typically involving the reaction of an α-haloketone with a thioamide.[16][17][18][19]
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the α-haloketone and thioamide are of high purity. Purify starting materials if necessary. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Hantzsch synthesis often requires heating to proceed at an adequate rate.[16] |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[16] |
| Side Reactions | Dehalogenation of the α-haloketone can be a competing reaction.[19] Consider using a milder base or optimizing reaction conditions to minimize this. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of the thioamide is sometimes employed.[16] |
Problem: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions | As mentioned above, side reactions can lead to impurities. Purification by column chromatography is often necessary to separate the desired product from byproducts.[4][5][6][7][8] |
| Decomposition of Product | Some thiazole derivatives can be sensitive to harsh acidic or basic conditions. Neutralize the reaction mixture carefully during workup. |
| Incomplete Reaction | Unreacted starting materials will contaminate the product. Monitor the reaction by TLC to ensure completion. |
Purification
Problem: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Test a range of solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[2][20] |
| Oiling Out | The compound may be "oiling out" instead of crystallizing. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or allowing it to cool more slowly. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
Problem: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System | The polarity of the eluent is crucial. Use TLC to determine an optimal solvent system that gives good separation of your product from impurities.[5] |
| Column Overloading | Do not load too much crude material onto the column, as this will lead to poor separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling, which results in poor separation. |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of a Phenylthiazole Derivative
This is a general procedure that can be adapted for the synthesis of 5-ethyl-4-phenylthiazole. The specific α-haloketone required would be 1-bromo-1-phenylbutan-2-one, and the thioamide would be thioformamide.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone for a simple 4-phenylthiazole)[16]
-
Thioamide (e.g., thiourea)[16]
-
Solvent (e.g., methanol or ethanol)[16]
-
Base for workup (e.g., 5% sodium carbonate solution)[16]
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.5 eq).[16]
-
Add the solvent (e.g., methanol) to dissolve the reactants.[16]
-
Heat the reaction mixture with stirring. The optimal temperature and time will need to be determined experimentally, but a starting point could be refluxing for 30 minutes to a few hours.[16][21]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[16]
-
Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the acid formed during the reaction and precipitate the product.[16][21]
-
Collect the solid product by vacuum filtration and wash it with water.[16]
-
Dry the crude product.
-
Purify the product by recrystallization or column chromatography.
Workflow for Hantzsch Thiazole Synthesis:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. wjpmr.com [wjpmr.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 11. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. researchgate.net [researchgate.net]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. scribd.com [scribd.com]
- 20. mt.com [mt.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up "Thiazole, 5-ethyl-4-phenyl-" Production
Welcome to the technical support center for the production of "Thiazole, 5-ethyl-4-phenyl-". This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Thiazole, 5-ethyl-4-phenyl-?
A1: The most widely recognized and adaptable method for synthesizing 4,5-disubstituted thiazoles is the Hantzsch Thiazole Synthesis.[1][2][3][4] This involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 5-ethyl-4-phenyl-thiazole, this would typically involve the reaction of 2-bromo-1-phenylbutan-1-one with a suitable thioamide, such as thioformamide.
Q2: What are the primary challenges when scaling up the Hantzsch thiazole synthesis?
A2: Scaling up the Hantzsch synthesis presents several challenges that are not always apparent at the lab scale. These primarily include:
-
Exothermic Reaction Control: The condensation reaction is often exothermic, and managing heat dissipation in a large reactor is critical to prevent runaway reactions and byproduct formation.[5][6][7]
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in a large volume can be difficult, leading to localized "hot spots" or areas of high concentration, which can affect reaction kinetics and impurity profiles.[8][9][10]
-
Product Isolation and Purification: Crystallization and isolation of the final product can be challenging at a larger scale, with potential issues in controlling crystal size, purity, and solvent removal.[11][12][13]
-
Raw Material Quality and Consistency: The quality of starting materials, such as the α-haloketone and thioamide, can have a significant impact on the yield and purity of the final product, and batch-to-batch variability can be a concern at scale.[14]
Q3: How does the choice of solvent impact the scale-up process?
A3: The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, it is important to choose a solvent that not only provides good performance at the lab scale but is also safe, environmentally friendly, and economically viable for large-scale use. Factors to consider include boiling point, flash point, toxicity, and recovery/recycling options.
Q4: What are the expected yield and purity for the scaled-up production of Thiazole, 5-ethyl-4-phenyl-?
A4: While lab-scale syntheses of similar thiazole derivatives can achieve high yields (often >80%), a slight decrease in yield is common during scale-up due to the challenges mentioned above. A well-optimized process should still target a yield of 70-80% with a purity of >98%. The table below provides a hypothetical comparison of lab-scale versus scaled-up production parameters.
Table 1: Lab-Scale vs. Scaled-Up Production Parameters (Hypothetical Data)
| Parameter | Lab-Scale (10g) | Scaled-Up (10kg) |
| Reactant A (2-bromo-1-phenylbutan-1-one) | 1.0 eq | 1.0 eq |
| Reactant B (Thioformamide) | 1.2 eq | 1.1 eq |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | 78°C (Reflux) | 75-80°C (Controlled) |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield | 85% | 75% |
| Purity (after crystallization) | >99% | >98% |
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the scale-up of "Thiazole, 5-ethyl-4-phenyl-" production.
Issue 1: Low Yield
Symptoms: The isolated product yield is significantly lower than expected based on lab-scale experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure that the starting materials are of sufficient purity. |
| Poor Mixing | Inadequate agitation can lead to localized areas of low reactant concentration.[8][9] Evaluate the reactor's mixing efficiency. Consider using a different impeller design or increasing the agitation speed. For very large reactors, computational fluid dynamics (CFD) modeling can help optimize mixing. |
| Side Reactions | The formation of by-products can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major impurities. By-product formation may be temperature-dependent; therefore, ensure precise temperature control. |
| Losses during Workup/Isolation | Significant product loss can occur during extraction, filtration, and crystallization. Optimize the workup procedure to minimize transfers and handling steps. Ensure the chosen crystallization solvent system provides good recovery. |
Issue 2: High Impurity Profile
Symptoms: The final product does not meet the required purity specifications, even after crystallization.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| By-product Formation | As with low yield, side reactions are a common cause of impurities. Identify the structure of the main impurities to understand their formation mechanism. Adjusting reaction parameters such as temperature, reactant stoichiometry, or addition rate can help minimize their formation. |
| Inefficient Crystallization | The crystallization process may not be effectively removing impurities.[11] Screen for alternative crystallization solvents or solvent mixtures. Consider techniques like anti-solvent addition or cooling crystallization with a controlled temperature profile. Seeding the crystallization with high-purity crystals can also improve the final product's purity.[12] |
| Trapped Solvent/Reagents | Residual solvent or unreacted starting materials may be trapped within the crystals. Optimize the washing step after filtration with a suitable solvent that dissolves the impurities but not the product. Ensure the drying process is adequate to remove all volatile components. |
Issue 3: Poor Crystal Quality/Filtration Issues
Symptoms: The product crystallizes as very fine particles, leading to slow filtration and difficulties in handling the solid.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Rapid Crystallization | Fast cooling or rapid addition of an anti-solvent can lead to the formation of small, poorly formed crystals.[15] Implement a controlled cooling profile or a slower anti-solvent addition rate to allow for larger crystal growth. |
| High Supersaturation | A very high concentration of the product in the solution before crystallization can lead to rapid nucleation and the formation of fine particles. Adjust the solvent volume to achieve an optimal level of supersaturation. |
| Ineffective Agitation during Crystallization | The mixing during the crystallization process can influence crystal size and morphology. Experiment with different agitation speeds. In some cases, reducing agitation once nucleation has occurred can promote the growth of larger crystals. |
Experimental Protocols
Synthesis of 2-bromo-1-phenylbutan-1-one (Reactant A)
This protocol describes a common method for the synthesis of the α-haloketone starting material.
-
Reaction Setup: To a stirred solution of 1-phenylbutan-1-one (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0°C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, filter the succinimide by-product. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or chromatography.
Hantzsch Synthesis of Thiazole, 5-ethyl-4-phenyl-
This protocol outlines the key steps for the synthesis of the target molecule.
-
Reaction Setup: In a suitable reactor equipped with a condenser, mechanical stirrer, and temperature probe, dissolve thioformamide (1.1 eq) in ethanol.
-
Reactant Addition: Slowly add a solution of 2-bromo-1-phenylbutan-1-one (1.0 eq) in ethanol to the thioformamide solution at a controlled temperature (e.g., 50-60°C).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by HPLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Hantzsch synthesis workflow for 5-ethyl-4-phenyl-thiazole.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. tandfonline.com [tandfonline.com]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. visimix.com [visimix.com]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. mt.com [mt.com]
- 8. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 9. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 10. becht.com [becht.com]
- 11. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 12. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 13. researchgate.net [researchgate.net]
- 14. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Minimizing toxicity of 5-ethyl-4-phenylthiazole in cell culture
Welcome to the technical support center for researchers utilizing 5-ethyl-4-phenylthiazole in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential cytotoxicity and ensure reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 5-ethyl-4-phenylthiazole.
Issue 1: High levels of cell death observed at desired experimental concentrations.
Possible Cause 1: Intrinsic cytotoxicity of the compound.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of 5-ethyl-4-phenylthiazole in your specific cell line. This will help you identify a sublethal concentration for your mechanistic studies.
Possible Cause 2: Suboptimal cell culture conditions.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or starved cells can be more susceptible to chemical stressors.
Possible Cause 3: Issues with compound formulation.
-
Solution 1: The solvent used to dissolve 5-ethyl-4-phenylthiazole may be toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent used for the compound) in your experiments. If the vehicle control shows toxicity, consider using a different solvent or reducing the final solvent concentration.
-
Solution 2: Poor solubility of the compound can lead to the formation of precipitates that are toxic to cells. Consider using formulation strategies such as encapsulation with cyclodextrins to improve solubility and reduce toxicity.
Possible Cause 4: Interaction with media components.
-
Solution: The presence or absence of serum can significantly impact the cytotoxicity of a compound.[1] Serum proteins can bind to the compound, reducing its effective concentration. Conversely, some compounds may be more toxic in serum-free conditions.[2][3] It is advisable to test the compound's toxicity in both serum-containing and serum-free media to understand the role of serum components.
Issue 2: Inconsistent or unexpected results in cytotoxicity assays.
Possible Cause 1: Interference of the thiazole ring with the MTT assay.
-
Solution: Thiazole-containing compounds can sometimes interfere with the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal for cell viability.[4][5][6] If you observe high background absorbance or suspect interference, consider using an alternative cytotoxicity assay such as the lactate dehydrogenase (LDH) release assay or a cell counting-based method.[5]
Possible Cause 2: Issues with the LDH assay.
-
Solution: Ensure that the compound itself does not inhibit LDH activity, which would lead to an underestimation of cytotoxicity.[7][8][9][10] It is also important to use appropriate controls, including a maximum LDH release control (cells treated with a lysis buffer) to accurately calculate the percentage of cytotoxicity.
Possible Cause 3: Artifacts in Annexin V staining for apoptosis.
-
Solution: Ensure that your cell preparation is gentle to avoid mechanical damage to the cell membrane, which can lead to false-positive Annexin V staining.[11] Always include unstained, single-stained (Annexin V only and Propidium Iodide only), and positive controls in your flow cytometry experiments to properly set up compensation and gates.[12][13][14][15] If you observe a high sub-G1 peak in cell cycle analysis but low Annexin V staining, it could be due to procedural issues such as freezing cells before staining, which can induce membrane damage.[16]
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of 5-ethyl-4-phenylthiazole?
A1: The cytotoxicity of 5-ethyl-4-phenylthiazole is cell-line dependent. Based on studies of similar 4-phenylthiazole derivatives, the IC50 values can range from the low micromolar to double-digit micromolar concentrations in various cancer cell lines.[13][17] It is crucial to determine the IC50 for your specific cell line and experimental conditions.
Q2: How can I reduce the toxicity of 5-ethyl-4-phenylthiazole without compromising its experimental activity?
A2: You can try several strategies:
-
Optimize the concentration: Use the lowest effective concentration of the compound.
-
Modify the formulation: Use a less toxic vehicle or a formulation that improves solubility.
-
Adjust culture conditions: Ensure optimal cell health and consider the impact of serum in your media.
-
Co-treatment with a cytoprotective agent: Depending on the mechanism of toxicity, co-treatment with an antioxidant or a specific pathway inhibitor might reduce off-target toxicity.
Q3: What are the potential mechanisms of cytotoxicity for thiazole derivatives?
A3: Thiazole derivatives can induce cytotoxicity through various mechanisms, including:
-
Induction of apoptosis: Many thiazole derivatives have been shown to induce programmed cell death by activating caspases and altering the expression of pro- and anti-apoptotic proteins.[17]
-
Cell cycle arrest: Some derivatives can halt the cell cycle at different phases, preventing cell proliferation.
-
Inhibition of key cellular enzymes: Thiazole-containing compounds have been developed as inhibitors of various kinases and other enzymes involved in cell survival and proliferation.
-
Generation of reactive oxygen species (ROS): Some compounds may induce oxidative stress, leading to cell damage.
Q4: Which cytotoxicity assay is best for 5-ethyl-4-phenylthiazole?
A4: While the MTT assay is common, it is susceptible to interference from thiazole compounds.[4][5] Therefore, it is recommended to use at least two different assays based on different principles to confirm your results. A combination of a metabolic assay (like MTT, with caution) and a membrane integrity assay (like LDH release) is a robust approach. For more detailed analysis of the mode of cell death, Annexin V/Propidium Iodide staining is recommended.
Data Presentation
The following tables summarize the cytotoxic activity of various 4-phenylthiazole derivatives in different human cancer cell lines, as determined by the MTT assay. This data can serve as a reference for designing your own experiments with 5-ethyl-4-phenylthiazole.
Table 1: IC50 Values of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives [12]
| Compound | Substitution on Phenyl Ring | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4a | 2-NO₂ | 13.1 ± 1.04 | 14.2 ± 0.98 | > 25 |
| 4b | 3-NO₂ | 15.3 ± 1.12 | 19.6 ± 1.55 | > 25 |
| 4c | 4-NO₂ | 10.8 ± 0.08 | 17.8 ± 1.11 | > 25 |
| 4d | 3-Cl | 21.4 ± 1.43 | 11.6 ± 0.12 | > 25 |
| 4e | 4-Cl | 22.3 ± 1.89 | 18.9 ± 1.23 | > 25 |
| 4f | 2,4-diCl | 19.8 ± 1.32 | 23.1 ± 1.98 | > 25 |
| Doxorubicin | - | 4.6 ± 0.87 | 5.8 ± 1.01 | 7.9 ± 1.21 |
Table 2: IC50 Values of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives in A549 Lung Adenocarcinoma Cells [13]
| Compound | Substitution | IC50 (µM) |
| 21 | H | 5.42 |
| 22 | OH | 2.47 |
| 25 | H | 8.05 |
| 26 | Cl | 25.40 |
| Cisplatin | - | 11.71 |
| Doxorubicin | - | 3.02 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
5-ethyl-4-phenylthiazole stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of 5-ethyl-4-phenylthiazole (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay kits.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
5-ethyl-4-phenylthiazole stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of 5-ethyl-4-phenylthiazole, a vehicle control, and a lysis buffer (for maximum LDH release).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol is a general guideline for Annexin V/PI staining.[12][13][14][15]
Materials:
-
Flow cytometry tubes
-
Cells of interest
-
5-ethyl-4-phenylthiazole stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and treat with 5-ethyl-4-phenylthiazole for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of 5-ethyl-4-phenylthiazole.
References
- 1. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 17. Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-carboxamide Derivatives in Human Carcinoma Cell Lines - Europub [europub.co.uk]
"Thiazole, 5-ethyl-4-phenyl-" reaction mechanism troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-ethyl-4-phenyl-thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-ethyl-4-phenyl-thiazole?
A1: The most common and well-established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenyl-thiazole, this would typically involve the reaction of 1-bromo-1-phenylbutan-2-one with thioacetamide.
Q2: What is the general reaction mechanism for the Hantzsch synthesis of 5-ethyl-4-phenyl-thiazole?
A2: The reaction proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2]
Q3: What are the typical solvents and catalysts used in this synthesis?
A3: The reaction is often carried out in polar solvents such as ethanol, methanol, or dimethylformamide (DMF).[4][5] While the reaction can proceed without a catalyst, bases like triethylamine or sodium carbonate are sometimes used to neutralize the hydrogen halide formed during the reaction.[1] In some cases, microwave irradiation has been shown to accelerate the reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive α-haloketone: The starting α-haloketone may have decomposed, especially if it is sensitive to light or moisture. 2. Incorrect Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. 3. Poor Quality Thioamide: The thioamide may be impure or degraded. | 1. Use freshly prepared or purified α-haloketone. Store it under inert atmosphere and protect from light. 2. Reflux the reaction mixture in a suitable solvent like ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use high-purity thioamide. |
| Formation of Side Products | 1. Self-condensation of α-haloketone: The α-haloketone can react with itself, especially under basic conditions. 2. Formation of Oxazole: If the thioamide is contaminated with an amide, the corresponding oxazole can form as a side product. 3. Polymerization: Under harsh conditions, starting materials or intermediates may polymerize. | 1. Add the α-haloketone slowly to the reaction mixture containing the thioamide. Maintain a neutral or slightly acidic pH if possible. 2. Ensure the purity of the thioamide. 3. Avoid excessive heating and prolonged reaction times. Monitor the reaction closely. |
| Difficulty in Product Purification | 1. Product is an oil: The final product may not crystallize easily. 2. Presence of unreacted starting materials: If the reaction did not go to completion, the product will be contaminated with starting materials. 3. Formation of polar byproducts: Side reactions can lead to polar impurities that are difficult to separate. | 1. Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate). 2. Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of the thioamide to consume all the α-haloketone. 3. Wash the crude product with a dilute acid solution to remove basic impurities, followed by a wash with a dilute base solution to remove acidic impurities. Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
General Hantzsch Synthesis of 5-ethyl-4-phenyl-thiazole
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis for analogous compounds.
Materials:
-
1-bromo-1-phenylbutan-2-one
-
Thioacetamide
-
Ethanol (absolute)
-
Triethylamine (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in absolute ethanol.
-
To this solution, add 1-bromo-1-phenylbutan-2-one (1 equivalent).
-
If desired, add triethylamine (1.1 equivalents) to the mixture to act as a base.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 5-ethyl-4-phenyl-thiazole.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Hantzsch synthesis of phenylthiazole derivatives, which can be considered as a reference for the synthesis of 5-ethyl-4-phenyl-thiazole.
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | 99 | [1] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol (Microwave) | 90 | 0.5 | 95 | [5] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | 65 | - | 79-90 | [4] |
Visualizations
Reaction Mechanism
Caption: Hantzsch synthesis of 5-ethyl-4-phenyl-thiazole.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis.
References
- 1. google.com [google.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of 5-Ethyl-4-Phenylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethyl-4-phenylthiazole. The following sections offer guidance on overcoming common experimental challenges to enhance the bioactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of 4-phenylthiazole derivatives?
Thiazole and its derivatives are versatile heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of 4-phenylthiazole have been investigated for a range of bioactivities, including:
-
Anti-inflammatory and Analgesic Effects: Certain 4-phenylthiazole analogs act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation pathways.[2][3] Systemic administration of some derivatives has been shown to decrease nociceptive behavior in animal models.[2][3]
-
Anticancer Activity: Various derivatives have demonstrated cytotoxicity against several cancer cell lines, including human lung adenocarcinoma (A549) and liver carcinoma (HepG2).[4][5][6][7] The mechanism of action for some of these compounds involves the inhibition of cancer cell migration and invasion.[8]
-
Antimicrobial and Antifungal Properties: Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][9]
-
Anticonvulsant Activity: Some thiazole derivatives have exhibited significant anticonvulsant action in preclinical models.[4]
Q2: What general strategies can be employed to enhance the bioactivity of 5-ethyl-4-phenylthiazole?
Enhancing the bioactivity of a lead compound like 5-ethyl-4-phenylthiazole typically involves chemical modifications to optimize its structure-activity relationship (SAR). Key strategies include:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can significantly impact potency and selectivity.[2][3] For example, the presence of a methyl group (an electron-donating group) on the phenyl ring has been shown to increase cytotoxic activity in some derivatives.[4]
-
Modification of the Thiazole Ring: Altering substituents on the thiazole ring itself, such as the ethyl group at position 5 or adding substituents at position 2, can influence biological activity. For instance, N-alkylation at the thiazole nitrogen has been shown to improve the anti-migration activity of some thiazole derivatives.[8]
-
Introduction of Additional Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings, such as 1,3,4-thiadiazole or pyrazole, have shown promising anticancer activity.[4][5]
Troubleshooting Guides
Problem 1: Low Potency of the Synthesized 5-Ethyl-4-Phenylthiazole Derivative
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal substitution on the phenyl ring. | Synthesize a small library of analogs with varying substituents (e.g., halogens, methoxy, nitro groups) at different positions of the phenyl ring. | Structure-activity relationship studies have shown that both the electronic nature and position of substituents on the phenyl ring are critical for potent bioactivity.[2][3][4] |
| The ethyl group at position 5 is not optimal for target binding. | Modify the alkyl chain length at position 5 (e.g., methyl, propyl) or introduce other functional groups. | Steric hindrance or the lack of specific interactions can limit potency. Exploring different substituents can identify more favorable interactions with the biological target. |
| Inefficient interaction with the target protein. | Introduce functional groups capable of forming hydrogen bonds (e.g., amide, hydroxyl) at various positions of the molecule. | Enhancing intermolecular interactions with the target protein is a common strategy to improve binding affinity and, consequently, potency. |
Problem 2: Poor Solubility and Bioavailability of the Compound
| Possible Cause | Troubleshooting Step | Rationale |
| High lipophilicity of the molecule. | Introduce polar functional groups, such as hydroxyl, carboxyl, or amino groups, to the structure. | Increasing the hydrophilicity of a compound can improve its aqueous solubility and bioavailability. |
| Poor absorption characteristics. | Synthesize prodrugs by esterifying a carboxyl group or forming a phosphate ester of a hydroxyl group. | Prodrugs can have improved absorption properties and are metabolically converted to the active compound in vivo. |
Problem 3: Off-Target Effects or Cytotoxicity in Non-Target Cells
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of selectivity for the intended biological target. | Perform structural modifications to enhance selectivity. For example, if targeting an enzyme, modifications can be made to better fit the active site of the target enzyme over other enzymes. | Increasing selectivity can reduce off-target effects and improve the therapeutic index of the compound. |
| General cellular toxicity. | Evaluate the cytotoxicity of the compound against a panel of normal cell lines in addition to the target cancer cell lines. Modify the structure to reduce general cytotoxicity while maintaining activity against the target cells. | Some structural motifs can be inherently toxic. Identifying and modifying these can lead to a safer compound profile. |
Experimental Protocols
General Synthesis of 4-Phenylthiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a general method for the synthesis of thiazole derivatives, which can be adapted for the synthesis of analogs of 5-ethyl-4-phenylthiazole.
Materials:
-
α-bromoketone (e.g., 2-bromo-1-phenylbutan-1-one for a 5-ethyl-4-phenylthiazole core)
-
Thioamide (e.g., thioacetamide)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve the α-bromoketone in ethanol.
-
Add an equimolar amount of the thioamide to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Anticancer Activity of Selected 4-Phenylthiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | [6][7] |
| Thiazole derivative 9 | HepG-2 (Hepatocellular carcinoma) | 1.61 ± 1.92 | [4] |
| Thiazole derivative 10 | HepG-2 (Hepatocellular carcinoma) | 1.98 ± 1.22 | [4] |
| Thiazole derivative 15f | MDA-MB-231 (Breast Cancer) - Anti-migration | 0.096 | [8] |
Table 2: Dual sEH/FAAH Inhibitory Activity of 4-Phenylthiazole Analogs
| Compound | sEH IC50 (nM) | FAAH IC50 (nM) | Reference |
| 4p | Not specified | Not specified | [2][3] |
| 4s | Not specified | Not specified | [2][3] |
| SW-17 | 2.5 | 9.8 | [10] |
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 5-ethyl-4-phenylthiazole derivatives.
Caption: Signaling pathway showing the dual inhibition of sEH and FAAH by 4-phenylthiazole derivatives.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound synthesis and bioactivity of new thiazole derivatives [wisdomlib.org]
- 10. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Validating the Biological Target of 5-Ethyl-4-Phenylthiazole: A Comparative Guide
This guide provides a comparative analysis of 5-ethyl-4-phenylthiazole and its analogs, focusing on their potential as anticancer agents. While the direct biological target of 5-ethyl-4-phenylthiazole is not definitively established in publicly available research, derivatives of the 4-phenylthiazole scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. This document summarizes key findings, compares the efficacy of related compounds, and provides detailed experimental protocols to aid researchers in the validation of this class of molecules.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various 4-phenylthiazole derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Notes |
| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | Showed high selectivity against A549 cells with no toxicity observed against NIH/3T3 mouse embryoblast cell lines at concentrations up to 1000 µM.[1][2] |
| 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4a) | A549 (Human Lung Adenocarcinoma) | - | Exhibited one of the highest apoptosis percentages among the tested compounds in the series.[1] |
| N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4c) | SKNMC (Human Neuroblastoma) | 10.8 ± 0.08 | Demonstrated the highest cytotoxic effect against the SKNMC cell line among the synthesized derivatives.[3] |
| N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4d) | Hep-G2 (Human Hepatocellular Carcinoma) | 11.6 ± 0.12 | Showed the most potent activity against the Hep-G2 cell line in its series.[3] |
| Cisplatin (Standard) | A549 (Human Lung Adenocarcinoma) | - | Used as a standard reference drug in anticancer assays.[1][2] |
| Doxorubicin (Standard) | SKNMC, Hep-G2, MCF-7 | - | Used as a standard reference drug; synthesized compounds did not show superior activity to doxorubicin.[3] |
Experimental Protocols
A detailed methodology for determining the anticancer activity of thiazole derivatives is crucial for reproducible research. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to measure cytotoxicity.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., A549, SKNMC, Hep-G2) are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized thiazole compounds are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations with the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the anticancer properties of 4-phenylthiazole derivatives.
Caption: Proposed mechanism of action for 4-phenylthiazole derivatives in cancer cells.
Caption: A typical experimental workflow for evaluating the cytotoxicity of test compounds.
Discussion and Future Directions
The presented data indicates that the 4-phenylthiazole scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic activity appears to be influenced by the nature and position of substituents on both the thiazole and phenyl rings. For instance, the presence of a tetrazole moiety in compound 4c conferred high selectivity for lung adenocarcinoma cells.[1][2] Similarly, electron-withdrawing groups on the N-phenyl ring of 2-(p-tolyl)thiazole-4-carboxamides enhanced cytotoxicity against neuroblastoma and hepatocellular carcinoma cell lines.[3]
Future research should focus on elucidating the precise molecular target(s) of these compounds. Target identification studies, such as affinity chromatography or proteomics-based approaches, could reveal the specific proteins or pathways modulated by 5-ethyl-4-phenylthiazole and its more active derivatives. Furthermore, a broader screening against a larger panel of cancer cell lines would provide a more comprehensive understanding of their spectrum of activity. Structure-activity relationship (SAR) studies should continue to be a priority to optimize the potency and selectivity of this class of compounds, with the ultimate goal of developing clinically viable anticancer drugs.
References
- 1. Item - Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparing "Thiazole, 5-ethyl-4-phenyl-" with other inhibitors
A comparative analysis of "Thiazole, 5-ethyl-4-phenyl-" with other inhibitors is not feasible due to the limited publicly available data on its specific biological inhibitory activities. Research primarily focuses on the synthesis and general biological potential of broader classes of thiazole derivatives, such as anticancer, antimicrobial, and anti-inflammatory agents, rather than on this specific molecule's inhibitory profile.[1][2][3][4][5][6][7][8][9][10]
Therefore, this guide will pivot to a comparison of well-characterized inhibitors relevant to cancer research, a field where thiazole derivatives have shown promise. We will focus on a critical enzyme family in oncology: Tankyrases (TNKS1/2) . This comparison will feature prominent and extensively studied Tankyrase inhibitors: XAV939, IWR-1, and G007-LK.
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[11][12][13][14][15] By inhibiting Tankyrases, these small molecules prevent the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the suppression of Wnt signaling, making Tankyrase inhibitors a promising class of anticancer agents.[13][14][16][17][18][19][20]
Performance Comparison of Tankyrase Inhibitors
The following table summarizes the in vitro potency of XAV939, IWR-1, and G007-LK against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cellular IC50 (Wnt Pathway) |
| XAV939 | TNKS1, TNKS2 | 11 nM[16][19][21] | 4 nM[16][19][21] | Not explicitly stated |
| IWR-1 | TNKS1, TNKS2 | 131 nM[22] | 56 nM | 180 nM[23][24][25] |
| G007-LK | TNKS1, TNKS2 | 46 nM[26][27][28][29][30] | 25 nM[26][27][28][29][30] | 50 nM[26] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathway and Mechanism of Action
Tankyrase inhibitors function by stabilizing the β-catenin destruction complex. In the canonical Wnt signaling pathway, Tankyrases PARsylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of Axin disrupts the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes, which promote cell proliferation. Tankyrase inhibitors block the PARsylation of Axin, leading to its stabilization, the effective degradation of β-catenin, and the downregulation of Wnt signaling.[12][13][15][17][18]
Caption: Mechanism of Tankyrase inhibition on the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize Tankyrase inhibitors.
In Vitro Tankyrase Enzymatic Assay
This assay quantifies the enzymatic activity of Tankyrase and the potency of inhibitors.
Objective: To determine the IC50 value of a test compound against TNKS1 or TNKS2.
Principle: A colorimetric or chemiluminescent assay is used to measure the incorporation of biotinylated NAD+ onto a histone substrate by the Tankyrase enzyme. The signal is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Histone H4 substrate
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate for colorimetric detection or a luminol-based substrate for chemiluminescence
-
Stop solution (e.g., sulfuric acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Coat the 96-well plate with Histone H4 substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Prepare serial dilutions of the test inhibitor (e.g., XAV939, G007-LK) in assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Add the Tankyrase enzyme to the wells.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Wash the plate to remove unreacted reagents.
-
Add Streptavidin-HRP conjugate and incubate to allow binding to the biotinylated ADP-ribose chains on the histone.
-
Wash the plate thoroughly.
-
Add the detection substrate (TMB or chemiluminescent substrate) and incubate until sufficient signal develops.
-
If using TMB, add the stop solution.
-
Read the absorbance or luminescence on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Wnt Reporter Assay
This assay measures the effect of inhibitors on the Wnt signaling pathway within a cellular context.
Objective: To determine the cellular IC50 of a test compound for Wnt pathway inhibition.
Principle: A cell line (e.g., HEK293T) is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the expression of luciferase. The inhibitory effect of a compound is measured as a decrease in luciferase activity.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter (e.g., STF cells)
-
Wnt3a conditioned medium or recombinant Wnt3a ligand
-
Test inhibitors (XAV939, IWR-1, G007-LK)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo® assay).
-
Calculate the percent inhibition of Wnt signaling and determine the IC50 value.
Caption: Workflow for in vitro and cellular assays to characterize Tankyrase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl 4-phenylthiazole-5-carboxylate [myskinrecipes.com]
- 8. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Tankyrase - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 16. XAV 939 | Tankyrase Inhibitors: R&D Systems [rndsystems.com]
- 17. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. scbt.com [scbt.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. stemcell.com [stemcell.com]
- 25. selleckchem.com [selleckchem.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. selleckchem.com [selleckchem.com]
- 28. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. caymanchem.com [caymanchem.com]
- 30. G007-LK, 5MG | Labscoop [labscoop.com]
"Thiazole, 5-ethyl-4-phenyl-" vs other thiazole derivatives
A comparative guide for researchers, scientists, and drug development professionals on the synthetic and biological aspects of 4,5-disubstituted thiazole derivatives, with a focus on 4-phenyl-5-alkylthiazoles as exemplified by 5-methyl-4-phenylthiazole analogues.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of thiazole have demonstrated a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the thiazole ring plays a crucial role in modulating the biological activity of these compounds. This guide provides a comparative overview of 4,5-disubstituted thiazole derivatives, with a particular focus on the performance of 4-phenyl-5-alkylthiazole analogues, using data from closely related compounds to infer the potential of "Thiazole, 5-ethyl-4-phenyl-".
Synthesis of 4,5-Disubstituted Thiazole Derivatives
The most common and versatile method for synthesizing 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4,5-disubstituted thiazoles, thiourea is commonly used as the thioamide component.
A general synthetic scheme for preparing N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, analogues of the target compound, is outlined below. This multi-step synthesis starts with the Hantzsch reaction to form the core thiazole ring, followed by functionalization at the 2-amino position.[2][3]
References
Cross-Validation of 5-Ethyl-4-Phenylthiazole: A Comparative Analysis of Experimental Results
For researchers and professionals in the field of drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of experimental data pertaining to thiazole derivatives, with a focus on compounds structurally related to 5-ethyl-4-phenylthiazole, to offer insights into their potential therapeutic applications. The following sections present a cross-validation of experimental findings, detailing methodologies and summarizing key performance indicators to aid in the objective assessment of this class of compounds.
Comparative Biological Activity of Thiazole Derivatives
The therapeutic potential of thiazole derivatives has been explored across various domains, including oncology, infectious diseases, and inflammation. The following tables summarize the in vitro efficacy of several 4-phenylthiazole analogues against cancer cell lines and microbial strains, providing a baseline for comparison.
Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | MTT | 23.30 ± 0.35 | [1][2][3] |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazole-2-yl)acetamide | NIH/3T3 (Mouse Embryoblast) | MTT | >1000 | [1][2][3] |
| Phenylthiazole derivative with 3,4-dichloro phenyl substitution | HT29 (Human Colon Cancer) | Not Specified | 2.01 | [4] |
| Trisubstituted thiazole derivative | Various Cancer Cell Lines | Not Specified | 10 - 30 | [4] |
| 4-phenylthiazole analog (4p) | Human FAAH | Not Specified | 0.0111 | [5] |
| 4-phenylthiazole analog (4p) | Human sEH | Not Specified | 0.0023 | [5] |
Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives
| Compound/Derivative | Organism | Assay Type | MIC (µg/mL) | Reference |
| N,N'-(1,4-phenylene)bis(2-cyanoacetamide) derivative (40) | Staphylococcus aureus | Not Specified | 3.125 | [4] |
| N,N'-(1,4-phenylene)bis(2-cyanoacetamide) derivative (40) | Bacillus thuringiensis | Not Specified | 6.25 | [4] |
| 2-phenylthiazole derivative (B9) | Candida albicans & other fungi | Not Specified | 1 - 16 | [6][7] |
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] As an indicator of cell viability, it is one of the most widely used methods for evaluating the cytotoxic effects of chemical compounds.
Workflow:
-
Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiazole derivatives) and a control (e.g., cisplatin) for a specified incubation period (typically 24-72 hours).
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][2][3]
MTT Assay Workflow for determining cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Visual Assessment: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
The biological activity of thiazole derivatives is often attributed to their interaction with specific molecular targets. For instance, certain 2-phenylthiazole derivatives have been identified as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[6][7] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.
Synthesis of Thiazole Derivatives
The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between a thiourea or thioamide and an α-haloketone.
General scheme of the Hantzsch thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Ethyl-4-Phenylthiazole Analogs: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of 5-ethyl-4-phenylthiazole analogs and related phenylthiazole derivatives, focusing on their therapeutic potential across various biological activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated view of performance data, experimental methodologies, and mechanistic insights.
Overview of Biological Activities
Phenylthiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Analogs of 5-ethyl-4-phenylthiazole have been investigated for their potential as anti-inflammatory, analgesic, antibacterial, and anticancer agents. Furthermore, a significant area of research has focused on their activity as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting a promising avenue for the development of novel therapeutics for pain and inflammation.
Comparative Performance Data
The following tables summarize the quantitative data on the biological activities of various phenylthiazole analogs, facilitating a comparative assessment of their performance.
Dual sEH/FAAH Inhibitory Activity
Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) is a novel therapeutic strategy for managing inflammatory pain. The 4-phenylthiazole moiety has been identified as a key structural feature for potent dual inhibition.
| Compound | Modification | Human sEH IC50 (nM) | Human FAAH IC50 (nM) | Rat sEH IC50 (nM) | Mouse sEH IC50 (nM) | Reference |
| SW-17 | p-tolyl on phenyl ring | 2.5 | 9.8 | 11.7 | 158.2 | [1] |
| Analog 6o | (structure not detailed) | 2.5 | 9.8 | - | - | [2][3] |
| Analog 3g | 2,4-difluoro substitution | Moderate Potency | Moderate Potency | Moderate Potency | Inactive | [1] |
| Analog 3h | 2,6-difluoro substitution | - | Excellent Potency | - | - | [1] |
| Analog 4a | 2-quinolinyl | - | 3.5 | Potent | - | [4] |
| Analog 4d | (structure not detailed) | Low nM range | Low nM range | - | - | [3] |
| Analog 6k | Extended alkyl linker | 170 | Inactive | - | - | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of phenylthiazole derivatives has been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Compound 3c | - | 3 | Better than other analogs | [5] |
| Compound 3a | - | - | Appreciable activity | [5] |
| Compound 3d | - | - | Appreciable activity | [5] |
| Indomethacin | 45 | - | Standard | [5] |
| Compound 3a | - | - | Good activity | [6] |
| Compound 3b | - | - | Good activity | [6] |
| Compound 3d | - | - | Good activity | [6] |
| Indomethacin | - | - | Standard | [6] |
Anticancer Activity
Several phenylthiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, with their efficacy often evaluated using the MTT assay.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [7] |
| Compound 6a | OCE1 (Normal Ovarian) | 31.89 ± 1.19 | [7] |
| Alpelisib (Standard) | PI3Kα | 0.061 ± 0.003 | [7] |
| Compound 7c | - | Promising | [8] |
| Compound 9c | - | Promising | [8] |
| Compound 11d | - | Promising | [8] |
| Doxorubicin (Standard) | - | Standard | [8] |
Antibacterial and Antifungal Activity
The antimicrobial properties of phenylthiazole analogs have been tested against a range of bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) being a key parameter for comparison.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Various Bacteria | 230-700 | [9] |
| Compound 4m | MRSA | 8 | [10] |
| Compound 4k | Clostridium difficile | 2 | [10] |
| Compound 4m | Clostridium difficile | 2 | [10] |
| Compound 4k | Candida albicans | 4 | [10] |
| Compound 4m | Candida albicans | 4 | [10] |
| Compound 6a | Various Fungi | 250 | [11] |
| Compound 6b | Various Fungi | 250 | [11] |
| Compound T3 | S. aureus, S. typhi, C. albicans | Most active of tested | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Dual sEH/FAAH Inhibition Assay
This in vitro assay quantifies the potency of compounds in inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).
Principle: The enzymatic activity is measured using fluorescent substrates. The inhibition of the enzyme by a test compound leads to a decrease in the fluorescent signal, which is proportional to the inhibitory potency of the compound.
Methodology:
-
Recombinant human, rat, or mouse sEH and FAAH enzymes are used.
-
A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl acetate (CMNA) for sEH or arachidonoyl-7-amino-4-methylcoumarin-amide (AAMCA) for FAAH, is prepared in a suitable buffer.
-
The test compounds are serially diluted to various concentrations.
-
The enzyme, substrate, and test compound are incubated together in a 96-well plate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Methodology:
-
Wistar or Sprague-Dawley rats are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Methodology:
-
Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control. A standard anticancer drug is used as a positive control.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the MTT solution is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The wells are then inoculated with a standardized number of microorganisms.
Methodology:
-
A stock solution of the test compound is prepared and serially diluted in a liquid broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well plate.
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic or antifungal agent is also tested as a positive control.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard experimental workflow relevant to the study of 5-ethyl-4-phenylthiazole analogs.
Caption: Dual Inhibition of sEH and FAAH by Phenylthiazole Analogs.
Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.
References
- 1. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 11. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Comparative Guide to the Bioactivity of 4-Phenylthiazole Derivatives: Elucidating the Potential Mechanism of Action of Thiazole, 5-ethyl-4-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various 4-phenylthiazole derivatives to infer the potential mechanism of action of "Thiazole, 5-ethyl-4-phenyl-". While direct studies on this specific compound are limited, the existing body of research on structurally similar molecules offers valuable insights into its likely pharmacological profile. This document summarizes key experimental data, outlines relevant protocols, and visualizes a proposed signaling pathway.
Postulated Mechanism of Action
Based on the documented bioactivities of analogous 4-phenylthiazole compounds, "Thiazole, 5-ethyl-4-phenyl-" is likely to exhibit anticancer properties through the induction of apoptosis . Several studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have demonstrated their ability to induce apoptosis in cancer cell lines.[1][2][3] Additionally, various phenylthiazole derivatives have shown efficacy as anti-inflammatory and antimicrobial agents.[4][5] The ethyl group at the 5-position may influence the compound's lipophilicity and binding affinity to target proteins, potentially modulating its potency compared to methyl-substituted analogs.
Comparative Performance of 4-Phenylthiazole Derivatives
To provide a quantitative comparison, the following table summarizes the cytotoxic activity of several 4-phenylthiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human lung adenocarcinoma) | 23.30 ± 0.35 | Cisplatin |
| Phenylthiazole derivative with 3,4-dichloro phenyl substitution | HT29 (Human colon cancer) | 2.01 | Not specified |
| Novel thiazole derivative 9 | HepG-2 (Hepatocellular carcinoma) | 1.61 ± 1.92 (µg/mL) | Not specified |
| Novel thiazole derivative 10 | HepG-2 (Hepatocellular carcinoma) | 1.98 ± 1.22 (µg/mL) | Not specified |
Key Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., "Thiazole, 5-ethyl-4-phenyl-" and its analogs) and a vehicle control. A positive control such as cisplatin is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Assay by Flow Cytometry
This technique is used to quantify the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Data Interpretation: The percentage of cells in the early and late apoptotic stages is quantified to determine the pro-apoptotic effect of the compound.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway for the induction of apoptosis by a 4-phenylthiazole derivative, a likely mechanism for "Thiazole, 5-ethyl-4-phenyl-".
Caption: Proposed intrinsic apoptotic pathway initiated by "Thiazole, 5-ethyl-4-phenyl-".
This guide serves as a foundational resource for researchers interested in the pharmacological potential of "Thiazole, 5-ethyl-4-phenyl-". Further experimental validation is necessary to definitively confirm its mechanism of action and evaluate its therapeutic efficacy.
References
Benchmarking "Thiazole, 5-ethyl-4-phenyl-": A Comparative Analysis Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of "Thiazole, 5-ethyl-4-phenyl-" and its close structural analogs against established standards in anticancer and antimicrobial research. Due to the limited publicly available data on the specific molecule "Thiazole, 5-ethyl-4-phenyl-," this guide leverages experimental data from closely related 4-phenylthiazole derivatives to provide a valuable benchmark for researchers. The thiazole scaffold is a prominent feature in many FDA-approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1]
Anticancer Activity Assessment
The in vitro anticancer activity of 4-phenylthiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population, is a key metric for comparison.
Comparative Data: Anticancer Activity of 4-Phenylthiazole Derivatives
The following table summarizes the IC50 values of various 4-phenylthiazole derivatives against different cancer cell lines, with Cisplatin and Staurosporine used as standard reference compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | Cisplatin | Not specified in the study, but used as a standard.[2][4] |
| 2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Human Breast Adenocarcinoma) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41[5] |
| 2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Human Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51[5] |
| 2-(3-formyl-4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Human Glioblastoma | 3.20 ± 0.32 | Temozolomide | Not specified in the study, but used as a reference drug.[6] |
Antimicrobial Activity Assessment
The antimicrobial potential of thiazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Comparative Data: Antimicrobial Activity of 4-Phenylthiazole Derivatives
This table presents the MIC values for a 4-phenylthiazole derivative against various bacterial strains, with Ampicillin and Streptomycin as reference antibiotics.
| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | Reference Compound | Reference MIC (mg/mL) |
| 2-(3,4-dimethoxyphenyl)ethanamine substituted 4-phenylthiazole | E. coli | 0.23 - 0.70 | Ampicillin | 0.10 - 0.15[7] |
| 2-(3,4-dimethoxyphenyl)ethanamine substituted 4-phenylthiazole | S. Typhimurium | 0.23 - 0.70 | Ampicillin | 0.10 - 0.15[7] |
| 2-(3,4-dimethoxyphenyl)ethanamine substituted 4-phenylthiazole | B. cereus | 0.47 - 0.94 | Streptomycin | 0.02 - 0.05[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay Protocol for Anticancer Activity
The MTT assay is a widely used method to assess cell viability and the cytotoxic effects of compounds.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivative. A control group with no compound and a blank group with media alone are also included.
-
Incubation: The plates are incubated for a period ranging from 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Minimum Inhibitory Concentration (MIC) Assay Protocol for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 4. MTT Assay [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and Advancing Research on 4-Phenylthiazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the replication of pivotal studies is a cornerstone of scientific advancement. This guide provides a comparative overview of studies involving 5-substituted-4-phenylthiazole derivatives, with a focus on replicating key experiments. While direct comprehensive studies on 5-ethyl-4-phenylthiazole are limited in the public domain, extensive research on its close analog, 5-methyl-4-phenylthiazole, offers a robust foundation for understanding this class of compounds. This guide will leverage the available data on 5-methyl-4-phenylthiazole derivatives to provide detailed experimental protocols and comparative data, serving as a valuable resource for initiating or extending research in this area.
Comparative Biological Activity
Derivatives of 5-methyl-4-phenylthiazole have demonstrated significant potential in oncology, exhibiting cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives, as reported in studies by Evren et al. (2019).[1][2]
| Compound ID | Substituent Group | Cell Line | IC₅₀ (µM)[1][2] |
| 4a | 1-Methyl-1H-imidazol-2-yl | A549 (Human Lung Adenocarcinoma) | >1000 |
| 4c | 1-Methyl-1H-tetrazol-5-yl | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 |
| Cisplatin | (Reference Drug) | A549 (Human Lung Adenocarcinoma) | 15.80 ± 0.42 |
| 4a | 1-Methyl-1H-imidazol-2-yl | NIH/3T3 (Mouse Embryoblast) | >1000 |
| 4c | 1-Methyl-1H-tetrazol-5-yl | NIH/3T3 (Mouse Embryoblast) | >1000 |
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides
A common synthetic route to these compounds involves a two-step process.[1][2] The general workflow is outlined in the diagram below.
Caption: General synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides.
Step 1: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide To a solution of 2-amino-5-methyl-4-phenylthiazole in a suitable solvent (e.g., dichloromethane), an equimolar amount of 2-chloroacetyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting product is then isolated and purified.
Step 2: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides The intermediate, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, is reacted with a variety of substituted thiols in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone). The mixture is typically refluxed for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Cancer cells (e.g., A549) and normal cells (e.g., NIH/3T3) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (e.g., cisplatin) and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Potential Signaling Pathways
While the exact mechanisms of action for many 4-phenylthiazole derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests potential interference with cellular signaling pathways crucial for cancer cell proliferation and survival. One such hypothetical pathway is the PI3K/Akt signaling cascade, a key regulator of cell growth and apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 4-phenylthiazole derivatives.
This guide provides a foundational framework for replicating and expanding upon the existing research on 5-substituted-4-phenylthiazole derivatives. By following the detailed protocols and utilizing the comparative data, researchers can effectively investigate the therapeutic potential of this promising class of compounds, including the yet-to-be-extensively-studied 5-ethyl-4-phenylthiazole.
References
A Researcher's Guide to Bioassay Validation and Controls for 5-Ethyl-4-Phenyl-Thiazole
For researchers and drug development professionals investigating the therapeutic potential of "Thiazole, 5-ethyl-4-phenyl-", rigorous bioassay validation and the implementation of appropriate controls are paramount to ensure the reliability and reproducibility of experimental data. Thiazole derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making them attractive candidates for drug discovery campaigns.[1] However, the thiazole scaffold can also be associated with non-specific activity and assay interference, necessitating careful experimental design.[1]
This guide provides a comparative overview of common bioassays, essential validation steps, and control strategies applicable to the study of 5-ethyl-4-phenyl-thiazole and related compounds.
Comparative Efficacy of Thiazole Derivatives
To contextualize the potential of 5-ethyl-4-phenyl-thiazole, it is useful to compare the bioactivity of structurally similar thiazole derivatives that have been evaluated in various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 4-phenyl-thiazole analogs.
| Compound/Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | Anticancer (Cytotoxicity) | A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 | Cisplatin | Not specified |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | Cytotoxicity | NIH/3T3 (Mouse Embryoblast) | >1000 | Cisplatin | Not specified |
| Thiazole Derivative 3j (dihydroxy moiety on phenyl ring) | MAO-A Inhibition | --- | 0.134 ± 0.004 | --- | --- |
| Thiazole Derivative 3t (dihydroxy moiety on phenyl ring) | MAO-A Inhibition | --- | 0.123 ± 0.005 | --- | --- |
| Thiazole Derivative 3j (dihydroxy moiety on phenyl ring) | MAO-B Inhibition | --- | 0.027 ± 0.001 | --- | --- |
| Thiazole Derivative 3t (dihydroxy moiety on phenyl ring) | MAO-B Inhibition | --- | 0.025 ± 0.001 | --- | --- |
| Thiazole-based derivative 10 | Acetylcholinesterase (AChE) Inhibition | --- | 0.103 | Donepezil | Not specified |
| Thiazole-based derivative 16 | Acetylcholinesterase (AChE) Inhibition | --- | 0.109 | Donepezil | Not specified |
| Thiazole derivative 4c | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Thiazole derivative 4c | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Thiazole derivative 4c | VEGFR-2 Inhibition | --- | 0.15 | Sorafenib | 0.059 |
Experimental Protocols for Key Assays
Detailed and standardized protocols are crucial for generating high-quality data. Below are methodologies for common assays used to evaluate thiazole derivatives.
In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[2][3]
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 5-ethyl-4-phenyl-thiazole (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control such as Staurosporine or Cisplatin.[2][3]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes such as kinases, proteases, or oxidoreductases.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a solution of 5-ethyl-4-phenyl-thiazole at various concentrations.
-
Reaction Mixture: In a microplate, add the assay buffer, the test compound, and the enzyme. Incubate for a pre-determined time to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time.
-
Controls:
-
Negative Control: Reaction with no inhibitor.
-
Positive Control: Reaction with a known inhibitor of the target enzyme.
-
Blank: Reaction with no enzyme to account for background signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Hit Validation and Control Workflow
The following diagram illustrates a typical workflow for validating a screening hit, such as a thiazole derivative. This process is designed to eliminate false positives and characterize the mechanism of action.[1]
Caption: Workflow for validating primary screening hits.
Potential Signaling Pathway Modulation
Thiazole derivatives have been shown to inhibit various signaling pathways implicated in diseases like cancer. For instance, some derivatives inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by 5-ethyl-4-phenyl-thiazole.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Controls for Thiazole-Specific Liabilities
When working with thiazole-containing compounds, it is crucial to address their potential for assay interference.
-
Reactivity and Covalent Inhibition: Thiazoles can sometimes act as non-specific inhibitors through covalent modification of proteins.[1] Performing assays in the presence of a reducing agent like dithiothreitol (DTT) can help identify if the inhibitory activity is due to a covalent mechanism.[1] A loss of activity in the presence of DTT suggests a reactive compound.
-
Colloidal Aggregation: Lipophilic compounds can form aggregates in solution that sequester and denature proteins, leading to false-positive results.[1] Including a non-ionic detergent like Triton X-100 or using computational tools like "Aggregator Advisor" can help identify and mitigate this issue.[1]
-
Spectral Interference: The chromophoric nature of some thiazole derivatives may interfere with absorbance- or fluorescence-based assays. It is important to run control experiments with the compound alone (in the absence of the enzyme or cells) to check for any intrinsic signal.[1]
By employing these rigorous validation and control measures, researchers can confidently assess the true biological activity of 5-ethyl-4-phenyl-thiazole and advance the development of novel therapeutics.
References
A Head-to-Head Comparison of Synthesis Methods for 5-ethyl-4-phenylthiazole
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of the discovery pipeline. Thiazole derivatives, in particular, are of significant interest due to their presence in a wide array of biologically active compounds. This guide provides a head-to-head comparison of two prominent methods for the synthesis of 5-ethyl-4-phenylthiazole: the Hantzsch Thiazole Synthesis and the Cook-Heilbron Thiazole Synthesis.
At a Glance: Comparison of Synthesis Methods
| Metric | Hantzsch Thiazole Synthesis | Cook-Heilbron Thiazole Synthesis |
| Starting Materials | 2-bromo-1-phenylbutan-1-one and Thioacetamide | 2-amino-2-phenylbutanenitrile and Carbon Disulfide |
| Typical Yields | Good to Excellent (often >80%) | Moderate to Good |
| Reaction Conditions | Typically requires heating | Often proceeds at room temperature |
| Key Advantages | High yields, readily available starting materials.[1][2] | Milder reaction conditions.[3] |
| Key Disadvantages | Use of α-haloketones which can be lachrymatory. | Handling of carbon disulfide which is volatile and flammable. |
Hantzsch Thiazole Synthesis: A High-Yielding Approach
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely used method for the preparation of thiazole derivatives.[2] The reaction involves the condensation of an α-haloketone with a thioamide.[2] This method is known for its simplicity and generally provides high yields of the desired thiazole.[1]
Experimental Protocol:
To synthesize 5-ethyl-4-phenylthiazole via the Hantzsch method, 2-bromo-1-phenylbutan-1-one would be reacted with thioacetamide.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-phenylbutan-1-one (1 equivalent) and thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction Execution: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 5-ethyl-4-phenylthiazole.
Caption: Hantzsch synthesis of 5-ethyl-4-phenylthiazole.
Cook-Heilbron Thiazole Synthesis: A Milder Alternative
The Cook-Heilbron thiazole synthesis offers an alternative route to thiazoles, particularly 5-aminothiazoles, under milder conditions.[3] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds.[3] While originally focused on 5-aminothiazoles, modifications can be envisioned for the synthesis of other thiazole derivatives.
Experimental Protocol:
The synthesis of 5-ethyl-4-phenylthiazole via a modified Cook-Heilbron approach would likely start from 2-amino-2-phenylbutanenitrile and a sulfur source like carbon disulfide.
-
Reaction Setup: In a well-ventilated fume hood, 2-amino-2-phenylbutanenitrile (1 equivalent) is dissolved in a solvent such as pyridine or a mixture of ethanol and a tertiary amine.
-
Reaction Execution: Carbon disulfide (a slight excess) is added dropwise to the solution at room temperature. The reaction is typically stirred for an extended period at ambient temperature or with gentle warming.
-
Work-up and Purification: After the reaction is complete, the solvent and excess reagents are removed under reduced pressure. The residue is then treated with an acid to facilitate cyclization and subsequent work-up. The product is extracted into an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Caption: Cook-Heilbron synthesis of 5-ethyl-4-phenylthiazole.
Conclusion
Both the Hantzsch and Cook-Heilbron synthesis methods provide viable pathways to 5-ethyl-4-phenylthiazole. The choice of method will likely depend on the availability of starting materials, desired yield, and tolerance for specific reaction conditions. The Hantzsch synthesis is a robust and high-yielding method, making it a common choice in synthetic chemistry. The Cook-Heilbron synthesis, while potentially offering milder conditions, may require more specialized starting materials and careful handling of volatile reagents. For researchers aiming for high efficiency and yield, the Hantzsch synthesis is often the preferred route. However, for processes where milder conditions are paramount, the Cook-Heilbron method presents a valuable alternative.
References
Specificity Evaluation of 5-Ethyl-4-Phenylthiazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 4-phenylthiazole scaffold, with a specific focus on evaluating the potential specificity of "Thiazole, 5-ethyl-4-phenyl-". Due to the limited direct experimental data on the 5-ethyl derivative, this guide leverages extensive research on structurally similar analogs to provide a predictive assessment and a framework for experimental validation.
The 4-phenylthiazole core is a recognized pharmacophore present in a variety of biologically active compounds. Its derivatives have shown a range of activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The specificity of these compounds is highly dependent on the nature and position of substituents on both the thiazole and phenyl rings. This guide will explore the known biological targets of 4-phenylthiazole derivatives and compare the activities of analogs with substitutions at the 5-position of the thiazole ring to extrapolate the potential specificity profile of 5-ethyl-4-phenylthiazole.
Comparative Analysis of Biological Activity
The specificity of a compound is best understood by comparing its potency against its intended target versus off-target interactions. The following tables summarize the inhibitory concentrations (IC50) of various 4-phenylthiazole derivatives against several known biological targets. This data allows for a comparative assessment of how substitutions on the 4-phenylthiazole scaffold influence biological activity and selectivity.
Table 1: In Vitro Cytotoxicity of 4-Phenylthiazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. NIH/3T3 | Reference |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Carcinoma) | 23.30 ± 0.35 | > 42.9 | [1] |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | NIH/3T3 (Mouse Embryonic Fibroblast) | > 1000 | - | [1] |
| Compound 4c (a 5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivative) | A549 (Human Lung Carcinoma) | 9.40 | Not Reported | [2] |
| N'-(3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)acetohydrazide derivative (4c ) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Not Reported | [3] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22 ) | A549 (Human Lung Carcinoma) | 2.47 | Not Reported | [4] |
Note: The selectivity index (SI) is calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancerous cell line. A higher SI value suggests greater selectivity for cancer cells.
Table 2: Enzyme Inhibition by 4-Phenylthiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| 4p (a 4-phenylthiazole analog) | human Soluble Epoxide Hydrolase (sEH) | 2.3 | [5] |
| 4p (a 4-phenylthiazole analog) | human Fatty Acid Amide Hydrolase (FAAH) | 11.1 | [5] |
| SW-17 (1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide) | human sEH | 2.5 | [6] |
| SW-17 (1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide) | human FAAH | 9.8 | [6] |
| 3o (a 4-phenyl-thiazol-2yl-phenyl analog with a para-nitro group) | human FAAH | 3.1 | [6] |
| 3f (a 4-phenyl-thiazol-2yl-phenyl analog with a para-fluoro group) | human sEH | 10.7 | [6] |
| 3f (a 4-phenyl-thiazol-2yl-phenyl analog with a para-fluoro group) | rat sEH | 11.7 | [6] |
| Methyl salicylate based thiazole (3j ) | Protein Tyrosine Phosphatase 1B (PTP1B) | 510 | [7] |
| Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate (5c-e ) | Protein Tyrosine Phosphatase 1B (PTP1B) | 8,700 - 11,000 | [8] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of compounds on A549 (human lung carcinoma) and NIH/3T3 (mouse embryonic fibroblast) cell lines.
Materials:
-
A549 and NIH/3T3 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (e.g., 5-ethyl-4-phenylthiazole and analogs) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed A549 and NIH/3T3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorescence-based assay is used to determine the inhibitory activity of compounds against human sEH and FAAH.
Materials:
-
Recombinant human sEH and FAAH enzymes
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4 for sEH; Tris-HCl buffer, pH 9.0 for FAAH)
-
Fluorescent substrate for sEH (e.g., PHOME)
-
Fluorescent substrate for FAAH (e.g., AMC-arachidonoyl amide)
-
Test compounds dissolved in DMSO
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective enzyme (sEH or FAAH).
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Cellular Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Potential anticancer mechanism of 4-phenylthiazole derivatives.
Caption: Workflow for determining enzyme inhibition (IC50).
Conclusion and Future Directions
The available data on 4-phenylthiazole derivatives indicate that this scaffold is a promising starting point for the development of targeted therapies. The specificity of these compounds is highly tunable through substitutions. While direct data for 5-ethyl-4-phenylthiazole is not yet available, based on the structure-activity relationships of related compounds, it is plausible that it will exhibit activity against cancer cell lines and enzymes like sEH and FAAH.
The ethyl group at the 5-position, being slightly larger and more lipophilic than a methyl group, may influence the compound's binding affinity and pharmacokinetic properties. It is hypothesized that this modification could either enhance or decrease potency and selectivity depending on the specific target's binding pocket topology.
To definitively evaluate the specificity of "Thiazole, 5-ethyl-4-phenyl-", it is imperative to synthesize the compound and test it against a panel of relevant biological targets, including but not limited to, various cancer cell lines, sEH, FAAH, and PTP1B. The experimental protocols provided in this guide offer a robust framework for such an evaluation. The resulting data will be crucial in determining the therapeutic potential and specificity profile of this novel derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-ethyl-4-phenylthiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Thiazole, 5-ethyl-4-phenyl-, a compound frequently utilized in research and development. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
I. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing chemical exposure.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a NIOSH-approved respirator is recommended.
II. Step-by-Step Disposal Protocol
The disposal of Thiazole, 5-ethyl-4-phenyl- must be conducted in a manner that neutralizes its potential hazards and complies with local, state, and federal regulations.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial. Thiazole, 5-ethyl-4-phenyl- waste should be categorized as hazardous chemical waste. It should not be mixed with non-hazardous waste or other incompatible chemical waste streams.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of Thiazole, 5-ethyl-4-phenyl- waste.
-
The container should be made of a material compatible with the chemical.
-
The label on the container must clearly state "Hazardous Waste" and identify the contents as "Thiazole, 5-ethyl-4-phenyl-".
Step 3: Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate: Non-essential personnel should evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step 4: Final Disposal
The final disposal of Thiazole, 5-ethyl-4-phenyl- waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2][3][4]
-
Arrange for a scheduled pickup with your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.
-
Ensure all paperwork and manifests are completed accurately as required by regulatory agencies.
III. Quantitative Data Summary
| Parameter | Value/Classification | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Skin Irritation | Category 2 (Causes skin irritation) | |
| Eye Irritation | Category 2A (Causes serious eye irritation) | |
| Aquatic Toxicity | Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long lasting effects) | [2] |
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the safe disposal of Thiazole, 5-ethyl-4-phenyl-.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
